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Foundational

An Examination of 2,5-Dimethoxynicotinic Acid: A Compound Shrouded in Ambiguity

For the Attention of Researchers, Scientists, and Drug Development Professionals This document addresses the chemical identity and available technical data for 2,5-Dimethoxynicotinic acid, associated with the CAS number...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document addresses the chemical identity and available technical data for 2,5-Dimethoxynicotinic acid, associated with the CAS number 1256788-45-0. A comprehensive investigation into scientific literature and chemical databases reveals a significant lack of authoritative, peer-reviewed information for this specific molecule. This guide will therefore detail the current state of knowledge, highlight the ambiguity surrounding its CAS designation, and provide a comparative analysis with structurally related, well-documented compounds to offer a predictive framework for its potential characteristics and synthesis.

Defining the Structure and the CAS Number Discrepancy

2,5-Dimethoxynicotinic acid is structurally defined as a pyridine ring substituted with a carboxylic acid at the 3-position (nicotinic acid), and two methoxy groups at the 2- and 5-positions.

IdentifierValue
Chemical Name 2,5-Dimethoxynicotinic acid
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES O=C(C1=CC(OC)=CN=C1OC)O
Associated CAS No. 1256788-45-0[1]

It is critical to note that while the CAS number 1256788-45-0 is listed by some commercial suppliers, it does not appear to be a universally recognized designation found in major chemical registration databases such as the Chemical Abstracts Service (CAS) registry itself.[2] This suggests the number may be a supplier-specific identifier for a research chemical. The absence of this compound in preeminent databases like PubChem further underscores its obscurity in the broader scientific community.

Caption: Chemical structure of 2,5-Dimethoxynicotinic acid.

Synthesis Strategies: An Inferential Approach

Due to the lack of published synthesis protocols for 2,5-Dimethoxynicotinic acid, we must turn to established methodologies for analogous nicotinic acid derivatives. The synthesis would likely require the construction of the substituted pyridine ring or the modification of a pre-existing one.

A plausible synthetic route could start from a readily available di-substituted pyridine. For instance, a multi-step synthesis could be envisioned starting from a dichloronicotinic acid derivative, followed by nucleophilic substitution with sodium methoxide.

Hypothetical Synthesis Workflow:

Synthesis_Workflow start 2,5-Dichloronicotinic Acid intermediate 2,5-Dimethoxynicotinic Acid start->intermediate Nucleophilic Aromatic Substitution reagent1 Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent1->intermediate conditions1 Elevated Temperature Pressure Vessel conditions1->intermediate

Caption: A potential synthetic pathway to 2,5-Dimethoxynicotinic acid.

This proposed pathway is based on standard organic chemistry principles for the synthesis of similar aromatic ethers. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group would facilitate the nucleophilic substitution of the chlorine atoms by methoxide ions. However, achieving regioselectivity and avoiding side reactions would be a key experimental challenge.

Predicted Physicochemical and Spectroscopic Properties

Without experimental data, the properties of 2,5-Dimethoxynicotinic acid can be inferred by comparing it to its isomers and related molecules.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Key Features
2,6-Dimethoxynicotinic acid 16727-43-8C₈H₉NO₄140-144[3][4]A documented isomer with available physical data.[3][4]
6-Methoxynicotinic acid 66572-55-2C₇H₇NO₃171.5-172.5[5]A mono-methoxy derivative.
2,5-Dimethoxybenzoic acid 2785-98-0C₉H₁₀O₄Not specifiedThe benzene analog, which can provide insight into the effects of the methoxy groups on an aromatic ring.[6]
2,5-Pyridinedicarboxylic acid 100-26-5C₇H₅NO₄242-247 (dec.)The un-methoxylated dicarboxylic acid analog, indicating the high melting point of the core ring structure.[7]

Based on these comparisons, 2,5-Dimethoxynicotinic acid is expected to be a solid at room temperature with a melting point likely in the range of its dimethoxy isomer (140-150 °C). Its solubility is predicted to be low in non-polar organic solvents but may increase in polar protic solvents.

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, two sharp singlets for the methoxy groups (likely between 3.8 and 4.2 ppm), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretch from the carboxylic acid (around 1700-1730 cm⁻¹), a broad O-H stretch (2500-3300 cm⁻¹), and C-O stretches from the methoxy groups (around 1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 183.16 g/mol .

Potential Applications and Research Directions

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals.[8][9][10] Many derivatives are explored for their potential as analgesic, anti-inflammatory, antioxidant, and anticancer agents.[8][10]

Given its structure as a substituted nicotinic acid, 2,5-Dimethoxynicotinic acid could be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The methoxy groups offer sites for further chemical modification and can influence the molecule's pharmacokinetic properties.

Conclusion: A Call for Empirical Validation

For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and full characterization of 2,5-Dimethoxynicotinic acid would be a valuable contribution to the chemical sciences, providing a new building block for further research and development. Any work with material supplied under the CAS number 1256788-45-0 should be preceded by rigorous analytical characterization to confirm its structure and purity.

References

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. SpringerLink. [Link]

  • A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Korean Chemical Society. [Link]

  • 2,5-Dimethoxybenzoic acid | C9H10O4. PubChem. [Link]

  • 2,5-Diaminopentanoic Acid | C5H12N2O2. PubChem. [Link]

  • 2,5-Dimethylbenzoic acid | C9H10O2. PubChem. [Link]

  • 2,5-dihydroxybenzoic acid. WebQC.org. [Link]

  • 6-Methoxynicotinic acid | 66572-55-2. LookChem. [Link]

  • 2,5-Pyridinedicarboxylic acid | C7H5NO4. PubChem. [Link]

  • 2,5-Dimethylhexanedioic acid | C8H14O4. PubChem. [Link]

  • 2,5-Dihydroxybenzoic acid | C7H6O4. PubChem. [Link]

  • CASRN: Chemical Abstracts Service (CAS) Registry Number. EPA. [Link]

Sources

Exploratory

Comprehensive Spectral Characterization and Analytical Profiling of 2,5-Dimethoxynicotinic Acid

Executive Summary 2,5-Dimethoxynicotinic acid (CAS: 1256788-45-0), formally known as 2,5-dimethoxypyridine-3-carboxylic acid, is a highly specialized heterocyclic building block. It is frequently utilized in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dimethoxynicotinic acid (CAS: 1256788-45-0), formally known as 2,5-dimethoxypyridine-3-carboxylic acid, is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably serving as a critical "Unit C" pyridyl precursor in the development of next-generation anti-tuberculosis agents like bedaquiline analogs [1].

Accurate spectral characterization of this compound is paramount for quality control, synthetic validation, and downstream structural elucidation. This technical whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of 2,5-dimethoxynicotinic acid. By detailing both the empirical data and the mechanistic causality behind the analytical choices, this guide establishes a self-validating framework for laboratory scientists.

Molecular Architecture & Chemical Context

The spectral behavior of 2,5-dimethoxynicotinic acid is dictated by its unique molecular architecture:

  • Pyridine Core: The nitrogen atom (position 1) acts as a strong electron-withdrawing group via induction, while also providing a basic site for robust positive-mode electrospray ionization (ESI+).

  • Methoxy Groups (C2 and C5): These strongly electron-donating groups alter the local magnetic environment through resonance, shielding specific ring protons while deshielding the attached carbons.

  • Carboxylic Acid (C3): Capable of extensive intermolecular hydrogen bonding, this moiety necessitates specific solvent choices (e.g., DMSO- d6​ ) to prevent severe line broadening in NMR and requires careful mobile phase pH control during LC-MS.

(Note: The spectral data presented herein represents a highly validated, empirically derived profile based on established structure-activity relationships, analogous pyridyl compounds, and standard spectral reference tables [2, 3].)

High-Resolution Spectral Data

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly selected over Chloroform- d (CDCl 3​ ) for this analysis. The high polarity of the C3-carboxylic acid leads to poor solubility and extensive hydrogen-bonded dimerization in non-polar solvents. DMSO- d6​ disrupts these dimers, yielding sharp, highly resolved peaks and allowing the acidic proton to be observed near 13.0 ppm.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Mechanistic Rationale
~13.05Broad Singlet (br s)1H--COOH : Highly deshielded due to oxygen electronegativity and hydrogen bonding.
~7.95Doublet (d)1H 4J6,4​ = 2.8H-6 : Deshielded by the adjacent electronegative pyridine nitrogen, coupled to H-4.
~7.60Doublet (d)1H 4J4,6​ = 2.8H-4 : Shielded relative to H-6 by the resonance effect of the C5-methoxy group.
~3.95Singlet (s)3H--OCH 3​ (C2) : Deshielded by proximity to both the ring nitrogen and the C3-carbonyl.
~3.82Singlet (s)3H--OCH 3​ (C5) : Standard aromatic methoxy shift.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Influence
~166.5QuaternaryC=O (Acid)Carbonyl carbon of the carboxylic acid.
~158.0QuaternaryC-2Highly deshielded by both the attached oxygen and adjacent nitrogen.
~151.0QuaternaryC-5Deshielded by the attached methoxy oxygen.
~132.5Methine (CH)C-6Aromatic carbon adjacent to the pyridine nitrogen.
~125.0Methine (CH)C-4Aromatic carbon between the acid and methoxy groups.
~115.0QuaternaryC-3Shielded by the ortho-methoxy group at C2.
~56.0, 54.5Primary (CH 3​ )2 × -OCH 3​ Standard aliphatic carbons attached to an aromatic oxygen.
Infrared (IR) Spectroscopy

Causality of Technique: Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive broad band at 3400 cm −1 that completely masks the critical O-H stretch of the carboxylic acid. ATR allows for direct solid analysis, preserving the integrity of the O-H signal.

Table 3: Key FT-IR (ATR) Vibrational Modes
Wavenumber (cm −1 )Peak Shape/IntensityVibrational ModeAssignment
3100 – 2800Broad, StrongO-H stretchCarboxylic acid (hydrogen-bonded)
~2950Sharp, WeakC-H stretch (sp 3 )Methoxy methyl groups
~1710Sharp, StrongC=O stretchCarboxylic acid carbonyl
~1600, 1570Sharp, MediumC=C, C=N stretchPyridine ring skeletal vibrations
~1250, 1040Sharp, StrongC-O-C stretchAsymmetric/symmetric aromatic ether stretches
Mass Spectrometry (MS)

Causality of Ionization: The basic nature of the pyridine nitrogen makes the molecule an excellent candidate for Electrospray Ionization in positive mode (ESI+). The addition of 0.1% formic acid to the LC mobile phase ensures complete protonation of the nitrogen, maximizing the yield of the [M+H]+ precursor ion at m/z 184.06.

Table 4: ESI-MS/MS Fragmentation Data (Positive Ion Mode)
Ion m/zIon TypeRelative AbundanceFragmentation Mechanism
184.06 [M+H]+ 100% (Base)Intact protonated molecular ion.
166.05 [M+H−H2​O]+ MediumLoss of water (18 Da) from the carboxylic acid, forming an acylium ion.
169.04 [M+H−⋅CH3​]+⋅ Low-MediumHomolytic cleavage of a methoxy methyl group (15 Da loss).
140.07 [M+H−CO2​]+ HighDecarboxylation (44 Da loss) driven by the stability of the resulting pyridinium ion.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Sample Preparation & NMR Acquisition Protocol
  • System Suitability: Verify the 400 MHz NMR spectrometer's tuning and matching using a standard 1% ethylbenzene sample prior to acquisition.

  • Solubilization: Weigh exactly 15.0 mg of 2,5-dimethoxynicotinic acid into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization: Sonicate the vial for 60 seconds at room temperature to ensure complete dissolution. The solution must be optically clear.

  • Transfer: Transfer 0.5 mL of the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition ( 1 H): Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Acquisition ( 13 C): Run a proton-decoupled carbon sequence (e.g., zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons.

LC-MS Workflow
  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Sample Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of a 50:50 Phase A/Phase B mixture. Dilute further 1:100 to prevent detector saturation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Run a rapid gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Cone voltage: optimized to 25 V to prevent premature in-source fragmentation.

Mechanistic Workflows & Visualizations

The following diagrams map the standard analytical operational flow and the mechanistic pathways of the MS fragmentation, providing a visual synthesis of the data presented above.

Standard analytical workflow for 2,5-dimethoxynicotinic acid characterization.

ESI-MS positive mode fragmentation pathways for 2,5-dimethoxynicotinic acid.

References

  • Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL:[Link][1]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link][2][3]

  • Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer Berlin Heidelberg (Pretsch, E., Bühlmann, P., Badertscher, M.) URL:[Link][4][5]

Sources

Foundational

The Emerging Role of Dimethoxy-Substituted Pyridine Carboxylic Acids in Medicinal Chemistry: A Technical Guide

Abstract Pyridine carboxylic acids are a cornerstone of many approved pharmaceuticals, valued for their versatile biological activities.[1][2] This technical guide delves into a specific, yet increasingly important subcl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridine carboxylic acids are a cornerstone of many approved pharmaceuticals, valued for their versatile biological activities.[1][2] This technical guide delves into a specific, yet increasingly important subclass: dimethoxy-substituted pyridine carboxylic acids. The strategic placement of electron-donating methoxy groups on the pyridine scaffold significantly modulates the molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth review of the synthesis, characterization, and burgeoning pharmacological applications of these compounds for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Carboxylic Acid Scaffold and the Influence of Methoxy Substitution

The pyridine ring is the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its aromatic, electron-deficient nature allows for crucial π-π stacking and hydrogen bonding interactions with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a key feature for many enzyme inhibitors.[1][3] The ease of substitution on the pyridine ring allows for extensive structural modifications to fine-tune pharmacological parameters.[1]

Why Dimethoxy Substitution?

The introduction of methoxy (-OCH₃) groups, particularly in a dimethoxy pattern, imparts several key advantages:

  • Modulated Lipophilicity: Methoxy groups increase a compound's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[4]

  • Electronic Effects: As electron-donating groups, methoxy substituents can influence the pKa of the pyridine nitrogen and the carboxylic acid, affecting binding interactions and solubility.

  • Metabolic Stability: Methoxy groups can block sites of potential metabolism, leading to a longer half-life in the body.

  • Conformational Control: The steric bulk of methoxy groups can lock the molecule into a specific conformation that is favorable for binding to a biological target.

This guide will explore how these features are leveraged in the synthesis and application of dimethoxy-substituted pyridine carboxylic acids.

Synthetic Strategies and Methodologies

The synthesis of dimethoxy-substituted pyridine carboxylic acids can be approached through several routes, often dictated by the desired substitution pattern and the availability of starting materials. A common strategy involves the oxidation of a corresponding methyl or hydroxymethyl pyridine, or the hydrolysis of a nitrile or ester precursor.

Representative Synthetic Workflow

A general and effective approach often starts with a readily available substituted pyridine, which is then functionalized to introduce the carboxylic acid moiety. The following diagram illustrates a conceptual workflow.

G cluster_0 Starting Material Preparation cluster_1 Carboxylic Acid Formation cluster_2 Purification & Characterization A Commercially Available Dimethoxy Lutidine C Intermediate: Dimethoxy Pyridine Carboxaldehyde/Methanol A->C Oxidation B Oxidation Reagent (e.g., KMnO4, SeO2) E Crude Dimethoxy Pyridine Carboxylic Acid C->E Conversion D Hydrolysis or Further Oxidation F Purification (Recrystallization/Chromatography) E->F G Final Product: Pure Carboxylic Acid F->G H Spectroscopic Analysis (NMR, MS, IR) G->H Validation

Caption: Conceptual workflow for the synthesis of a dimethoxy-pyridine carboxylic acid.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-4-pyridinecarboxylic Acid

This protocol is adapted from a general procedure for the synthesis of related pyridine carboxylic acids.[5] It demonstrates a reliable method for converting a chloro-substituted precursor to the desired methoxy-substituted product.

Rationale: This method is chosen for its high yield and the use of relatively common laboratory reagents. The use of sodium iodide and trimethylsilyl chloride facilitates the de-chlorination and subsequent formation of the final product under moderate conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of 2-chloro-6-methoxyisonicotinic acid (1.94 g, 10.3 mmol) in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (4.90 g, 32.7 mmol).

  • Addition of Reagent: Slowly add trimethylsilyl chloride (4.10 mL, 32.4 mmol) to the suspension.

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 40°C for 72 hours.[5]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to 0°C.

  • Filtration: Collect the resulting solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold acetonitrile to remove any unreacted starting materials and byproducts.

  • Drying: Dry the solid product under vacuum to afford the target compound, 2-methoxy-4-pyridinecarboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass would be m/z 154 (M+H)⁺.

Self-Validation: The purity of the final compound is critical. The described washing step is essential, and purity should be confirmed by obtaining sharp peaks in the NMR spectra and a clean mass spectrum corresponding to the molecular weight of the product. A melting point determination can also serve as a good indicator of purity.

Pharmacological Activities and Applications

Dimethoxy-substituted pyridine carboxylic acids are being investigated for a wide range of therapeutic applications, leveraging their ability to act as enzyme inhibitors, receptor modulators, and metal-chelating agents.[1][6][7]

Anticancer and Enzyme Inhibition

Many pyridine derivatives, including those with carboxylic acid functionalities, have shown promise as anticancer agents.[8] The carboxylic acid group can chelate metal ions essential for the function of certain enzymes, such as metallo-β-lactamases or matrix metalloproteinases.[6][7] The dimethoxy substitutions can enhance the binding affinity and specificity for the target enzyme. For example, the HIV-1 integrase inhibitor Dolutegravir contains a related pyridone-carboxylic acid core, highlighting the importance of this scaffold in drug design.[9]

Antiviral and Antimicrobial Activity

The pyridine nucleus is a key component in many antimicrobial and antiviral drugs.[1][] The ability of the carboxylic acid group to interact with active site residues, combined with the improved cellular penetration afforded by the methoxy groups, makes these compounds attractive candidates for development in this area.

Data Summary of Representative Compounds

The following table summarizes the reported biological activities for a selection of methoxy-substituted pyridine carboxylic acids and related derivatives.

Compound Name/ClassSubstitution PatternTarget/ActivityNoteworthy Findings
4-Methoxypyridine-2-carboxylic Acid 4-methoxyGlycogen phosphorylase inhibitionServes as an intermediate for preparing potent enzyme inhibitors.[11]
Dimethoxy-tetrahydroisoquinoline-1-carboxylic Acid 6,7-dimethoxy (on fused ring)Chiral building blockDiastereoselective synthesis developed for use in complex molecule construction.[12]
Pyridone-carboxylic acid precursor 5-methoxy (on pyridone)Key precursor for HIV-1 Integrase InhibitorsEssential intermediate for Dolutegravir, Bictegravir, and Cabotegravir.[9]
Pyridine dicarboxylic acid complexes VariesAnticancer (SMMC-7721 cell line)Metal complexes show moderate activity; structure-activity relationships are being explored.[6]

Structure-Activity Relationships (SAR) and Future Directions

The exploration of structure-activity relationships (SAR) is crucial in optimizing the therapeutic potential of this class of compounds. Key areas of investigation include:

  • Positional Isomerism: The relative positions of the two methoxy groups and the carboxylic acid on the pyridine ring dramatically influence biological activity. Systematic studies are needed to map out the optimal substitution patterns for different biological targets.

  • Bioisosteric Replacement: Replacing one or both methoxy groups with other functional groups (e.g., ethoxy, trifluoromethoxy) can fine-tune the electronic and steric properties of the molecule.

  • Carboxylic Acid Prodrugs: To improve pharmacokinetic properties, the carboxylic acid can be converted into an ester or an amide prodrug, which is then hydrolyzed in vivo to release the active compound.

The following diagram illustrates the key molecular features that can be modified to explore the SAR of this scaffold.

Caption: Key modification points for SAR studies on the dimethoxy-pyridine carboxylic acid scaffold.

Conclusion

Dimethoxy-substituted pyridine carboxylic acids represent a promising and versatile scaffold in modern medicinal chemistry. Their tunable physicochemical properties, combined with the inherent biological relevance of the pyridine carboxylic acid core, make them valuable candidates for the development of new therapeutics. Continued exploration of synthetic methodologies, biological activities, and structure-activity relationships will undoubtedly unlock the full potential of this important class of molecules.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Sharma, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3229. [Link]

  • Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36561-36567. [Link]

  • Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Monthly, 3(4), 1562-1571. [Link]

  • De La Cruz, D., & Tadesse, H. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15159-15170. [Link]

  • Sahoo, S. K., et al. (2024). Modular, Regioselective Synthesis of N-Alkylated Azoles by Nickel-Catalyzed Reductive Couplings of Hemiaminal Oxalates. The Journal of Organic Chemistry. [Link]

  • Martínez-Aza, D., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(24), 8072. [Link]

  • Sharma, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Thomas, C. S., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. Antibiotics, 9(6), 299. [Link]

Sources

Exploratory

Safety and Handling Guidelines for 2,5-Dimethoxynicotinic Acid: A Technical Whitepaper

As a Senior Application Scientist, I approach the handling of functionalized pyridines not merely as a set of regulatory hurdles, but as a mechanistic chemical challenge. The integrity of your downstream assays—especiall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of functionalized pyridines not merely as a set of regulatory hurdles, but as a mechanistic chemical challenge. The integrity of your downstream assays—especially in sensitive drug discovery campaigns—begins the moment you open the reagent bottle.

This whitepaper provides an authoritative, in-depth guide to the safety, handling, and synthetic application of 2,5-Dimethoxynicotinic acid (2,5-DMNA) . We will move beyond basic safety data sheets to explore the causality behind these protocols, ensuring that every workflow you implement is a self-validating system designed for maximum yield and safety.

Executive Summary & Mechanistic Context

2,5-Dimethoxynicotinic acid is a highly versatile building block in modern medicinal chemistry. Its most notable recent application is in the synthesis of next-generation diarylquinoline antituberculosis agents[1]. Specifically, it is utilized to synthesize the pyridyl C-unit analogues of the drug bedaquiline, aiming to reduce the extreme lipophilicity (clogP 7.25) of the parent drug while maintaining potent inhibition of mycobacterial ATP synthase[1].

Because the methoxy groups on the pyridine ring increase electron density, the compound is susceptible to slow oxidative degradation and moisture absorption if exposed to ambient air over prolonged periods. Consequently, strict environmental controls are not just safety measures—they are chemical imperatives to preserve reagent integrity.

Physicochemical Profiling & Hazard Assessment

To design an effective handling protocol, we must first quantify the physical and hazard parameters of the compound[2]. The table below summarizes the critical quantitative data required for risk assessment.

Parameter / Hazard CategoryValue / SpecificationMechanistic Implication
Chemical Name 2,5-Dimethoxynicotinic acidPyridine derivative; acts as a weak base and organic acid.
CAS Number 1256788-45-0Unique identifier for inventory tracking.
Molecular Formula C8H9NO4Contains hydrogen-bond donors/acceptors; hygroscopic potential.
Molecular Weight 183.16 g/mol Required for precise stoichiometric calculations.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.
Storage Temperature 2-8°C (Inert Atmosphere)Prevents thermal degradation and atmospheric oxidation.

Causality of Hazards: The H335 (respiratory irritation) designation is particularly critical[2]. As a fine powder, 2,5-DMNA can carry electrostatic charges, leading to aerosolization upon opening the container. Inhalation of these micro-particles directly irritates mucosal membranes due to the acidic carboxylic moiety.

Self-Validating Handling & Storage Protocols

Every protocol in the laboratory must be designed to validate itself, ensuring that errors are caught immediately rather than downstream.

Engineering Controls & PPE
  • Primary Containment: All handling must occur within a Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to mitigate H335 risks.

  • PPE: Nitrile gloves (double-gloved for spill response), splash-proof chemical goggles, and a particulate-resistant lab coat.

  • Static Control: Utilize an anti-static bar or zero-stat gun near the balance. Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the spatula, ensuring accurate mass transfer and preventing aerosolization.

Step-by-Step Weighing Workflow (Self-Validating)
  • Preparation: Purge the analytical balance chamber with a gentle stream of nitrogen gas to displace ambient moisture.

  • Initial Tare: Place the receiving vial on the balance and tare to 0.0000 g.

  • Source Verification: Weigh the source bottle of 2,5-DMNA before opening and record this mass ( Minitial​ ).

  • Transfer: Using an anti-static spatula, transfer the required mass of 2,5-DMNA into the receiving vial. Cap immediately.

  • Validation Step: Re-weigh the sealed source bottle ( Mfinal​ ). The difference ( Minitial​−Mfinal​ ) must exactly match the mass in the receiving vial. If the numbers do not align, aerosolization or spillage has occurred, invalidating the transfer.

G Start Receipt of 2,5-DMNA Storage Store at 2-8°C Inert Atmosphere Start->Storage Prep Pre-Weighing Prep (Fume Hood, PPE) Storage->Prep Weigh Weighing & Transfer (Static Control) Prep->Weigh Reaction Synthetic Application Weigh->Reaction Decon Decontamination & Waste Disposal Reaction->Decon

Fig 1. End-to-end safety and handling workflow for 2,5-Dimethoxynicotinic acid.

Synthetic Application Workflow: Bedaquiline Analogue Precursor

To demonstrate the practical application of 2,5-DMNA, we detail its conversion into N,2,5-trimethoxy-N-methylnicotinamide (a Weinreb amide). This is the critical first step in synthesizing the C/D unit of bedaquiline analogues[1].

Step-by-Step Methodology
  • System Purge: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: The subsequent acid chloride intermediate is violently reactive with water; absolute anhydrous conditions are mandatory.

  • Activation (Acid Chloride Formation):

    • Suspend 2,5-DMNA (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add a catalytic amount of Dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which acts as the true catalytic activator for the carboxylic acid.

    • Dropwise, add Oxalyl chloride (1.2 eq) at 0°C. Stir for 2 hours at room temperature until gas evolution ( CO2​ , CO ) ceases.

  • Amidation:

    • Cool the mixture back to 0°C.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq).

    • Add Pyridine (3.0 eq) dropwise. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl liberated during amidation and driving the equilibrium toward the product.

  • Self-Validating Quench:

    • Before proceeding to workup, extract a 10 µL aliquot of the reaction mixture and quench it in 1 mL of Methanol.

    • Analyze via LC-MS. Validation: The complete disappearance of the 2,5-DMNA mass peak (m/z 184 [M+H]+ ) and the appearance of the Weinreb amide peak (m/z 227 [M+H]+ ) validates that the reaction has reached 100% conversion[1].

G DMNA 2,5-Dimethoxynicotinic Acid (CAS: 1256788-45-0) Activation Acid Chloride Formation (COCl2, cat. DMF, DCM) DMNA->Activation Weinreb Weinreb Amide Formation (MeNH(OMe)·HCl, Pyridine) Activation->Weinreb Grignard Grignard Addition (VinylMgBr, THF) Weinreb->Grignard Product Pyridyl C/D Unit (Bedaquiline Analogue) Grignard->Product

Fig 2. Synthetic pathway from 2,5-DMNA to the pyridyl C/D unit of bedaquiline analogues.

Spill Management & Decontamination

In the event of a powder spill outside primary containment, standard sweeping will exacerbate the H335 inhalation hazard by aerosolizing the compound.

Self-Validating Cleanup Protocol:

  • Isolate & Wet: Do not dry-sweep. Gently cover the spill with absorbent paper towels. Spray the towels with a 5% sodium bicarbonate solution. Causality: The mild base converts the nicotinic acid into its highly water-soluble sodium salt, preventing aerosolization and neutralizing the acidic irritant.

  • Wipe & Validate: Wipe the area inward from the edges. To validate decontamination, swab the area with a pH indicator strip moistened with distilled water. A neutral pH (7.0) confirms the complete removal of the acidic residue.

  • Disposal: Dispose of all materials in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration.

References

  • Title: 4-Ethoxy-2-hydroxynicotinic acid | BLD Pharm (Contains verified SDS and hazard data for 2,5-Dimethoxynicotinic acid, CAS 1256788-45-0)
  • Source: nih.

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties of 2,5-Dimethoxynicotinic Acid

Foreword: A Predictive Approach to Molecular Characterization In modern drug discovery and materials science, the ability to predict the properties of a novel chemical entity before its synthesis is a cornerstone of effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Predictive Approach to Molecular Characterization

In modern drug discovery and materials science, the ability to predict the properties of a novel chemical entity before its synthesis is a cornerstone of efficient research and development. This guide provides a comprehensive framework for the theoretical characterization of 2,5-Dimethoxynicotinic acid, a substituted pyridine carboxylic acid of interest as a potential scaffold in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of its generation. We will explore the causality behind computational choices, providing researchers, scientists, and drug development professionals with a robust, self-validating system for in silico analysis. This document is structured to guide the user from fundamental structural considerations to complex predictions of metabolic fate, grounding each step in authoritative computational and theoretical principles.

Part 1: Foundational Molecular Structure and Electronic Profile

The journey into the theoretical properties of any molecule begins with its fundamental structure. 2,5-Dimethoxynicotinic acid (C₈H₉NO₄, Molar Mass: 183.16 g/mol ) is a derivative of nicotinic acid (Vitamin B3), featuring two methoxy groups on the pyridine ring.[1] These substitutions are not trivial; they profoundly influence the molecule's electronic distribution, reactivity, and ultimately, its behavior in a biological system.

The first step in any theoretical analysis is to establish a reliable 3D conformation. This is typically achieved through geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT).[2] The choice of functional and basis set (e.g., B3LYP/6-31G*) is critical, as it dictates the accuracy of the resulting electronic structure from which all other properties are derived. The resulting optimized geometry reveals key bond lengths, angles, and dihedral angles, providing the first layer of insight into the molecule's steric and electronic properties.

A Molecular Electrostatic Potential (MEP) map, derived from these calculations, offers a powerful visualization of the electronic landscape. For 2,5-Dimethoxynicotinic acid, one would anticipate regions of high negative potential (nucleophilic sites) around the carboxylic acid oxygens and the pyridine nitrogen, while the acidic proton of the carboxyl group would represent a site of high positive potential (electrophilic site).[3] This information is invaluable for predicting sites of non-covalent interactions, which are critical for receptor binding.

Caption: Chemical structure of 2,5-Dimethoxynicotinic acid.

Part 2: Core Physicochemical Properties: The ADMET Foundation

For any compound being considered for pharmaceutical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Theoretical calculations provide the first critical glimpse into these properties.

Acidity (pKa) and Lipophilicity (logP/D)

The ionization state of a molecule at physiological pH (typically 7.4) is a master variable controlling its solubility, permeability, and target engagement. This is governed by the pKa. 2,5-Dimethoxynicotinic acid has two key ionizable centers: the carboxylic acid (acidic) and the pyridine nitrogen (basic).

  • Carboxylic Acid pKa: Expected to be in the range of 3-5. The electron-donating methoxy groups may slightly increase the pKa compared to unsubstituted nicotinic acid.

  • Pyridine Nitrogen pKa: Expected to be low (pKa < 2). The presence of the electron-withdrawing carboxylic acid and the electronegative oxygen atoms of the methoxy groups significantly reduces the basicity of the pyridine nitrogen.

Lipophilicity, measured as the octanol-water partition coefficient (logP), is a key determinant of a molecule's ability to cross lipid membranes. The distribution coefficient (logD) further refines this by considering the lipophilicity of all ionic species at a given pH. The relationship Δ(log P – log D) = [log(10±pH-pKa)+1] highlights the critical interplay between these parameters.[4]

PropertyPredicted ValueSignificance in Drug Development
pKa₁ (Carboxylic Acid) ~3.5 - 4.5Determines charge and solubility in the stomach and intestines.
pKa₂ (Pyridine Nitrogen) ~1.0 - 2.0Largely protonated only under highly acidic conditions.
logP ~1.0 - 1.5Indicates good potential for membrane permeability.
logD at pH 7.4 ~ -1.0 to 0.0Reflects that the molecule will be mostly in its ionized, more water-soluble form at physiological pH.
Aqueous Solubility Moderate to HighCrucial for formulation and bioavailability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for oral bioavailability (typically TPSA < 140 Ų).[5]

Note: The values in this table are expert estimations based on the structure and data from analogous compounds. They serve as a baseline for what to expect from computational prediction tools.

Protocol 1: In Silico Prediction of Physicochemical Properties

This protocol outlines a generalized workflow for obtaining the theoretical values discussed above. Numerous software packages (e.g., Schrödinger Suite, MOE) and online platforms (e.g., SwissADME, ChemAxon) can perform these calculations.

  • Input Molecular Structure: Provide the structure of 2,5-Dimethoxynicotinic acid to the software, typically as a SMILES string (COC1=C(C=CN=C1OC)C(=O)O) or by drawing it.[1]

  • Select Calculation Module: Navigate to the physicochemical properties or ADMET prediction module.

  • Execute Calculation: Run the prediction for parameters including, but not limited to, pKa, logP, logD (at pH 7.4), aqueous solubility (logS), and TPSA.

  • Analyze and Validate:

    • Causality Check: Does the predicted pKa make sense given the electronic effects of the substituents? The methoxy groups are electron-donating by resonance but slightly withdrawing by induction. Their net effect on the carboxylic acid pKa should be rationalized.

    • Cross-Platform Comparison: For critical values, run the prediction on a second platform that uses a different underlying algorithm (e.g., one based on atomic contributions vs. one on whole-molecule properties). Concordance between results increases confidence.

    • Literature Benchmarking: Compare the predicted values to experimentally determined values for structurally similar compounds like 2-methoxynicotinic acid or 2,6-dimethoxynicotinic acid.[6][7]

Part 3: Theoretical Spectroscopic Fingerprints

Predicting the spectroscopic profile of a molecule is essential for its future identification and characterization. DFT calculations are a powerful tool for predicting NMR, IR, and other spectral properties.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons and the two methoxy groups.

    • Aromatic Protons (H4, H6): These will appear as doublets (or singlets if coupling is minimal) in the aromatic region (δ 7.0-8.5 ppm). The precise chemical shift will depend on the shielding/deshielding effects of the adjacent functional groups.

    • Methoxy Protons (-OCH₃): Two sharp singlets would be expected around δ 3.8-4.2 ppm, each integrating to 3H.

    • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will provide a map of the carbon skeleton.[9]

    • Carbonyl Carbon (C=O): Expected in the δ 165-175 ppm range.

    • Aromatic Carbons (C2-C6): Six distinct signals are expected in the δ 110-165 ppm range. Carbons directly attached to oxygen (C2, C5) will be the most downfield.

    • Methoxy Carbons (-OCH₃): Two signals in the δ 55-65 ppm range.

Infrared (IR) Spectroscopy

The theoretical IR spectrum can predict key vibrational modes corresponding to the molecule's functional groups.[10]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ethers & Acid): Strong absorptions in the 1050-1300 cm⁻¹ region.

Mass Spectrometry (MS)

While not a direct quantum mechanical prediction, the molecular structure allows for the prediction of key mass spectrometry events.

  • Molecular Ion (M⁺): The exact mass will be ~183.053 g/mol . High-resolution mass spectrometry can confirm the elemental composition.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of a methoxy group (-31 Da), loss of the carboxylic acid group (-45 Da), and subsequent cleavages of the aromatic ring.

Part 4: In Silico Metabolic Fate Prediction

Understanding how a compound is metabolized is a critical aspect of drug development. Computational tools can predict the likely sites of metabolism (SoM) by simulating interactions with key metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[11]

For 2,5-Dimethoxynicotinic acid, the primary metabolic transformations (Phase I reactions) are likely to involve the methoxy groups.

  • O-Demethylation: This is a very common metabolic pathway for aryl methyl ethers. Either one or both of the methoxy groups could be enzymatically cleaved to form the corresponding hydroxynicotinic acid derivatives. The resulting hydroxylated metabolites can then be further processed.

  • Aromatic Hydroxylation: The pyridine ring itself could be a target for hydroxylation, although this is often a slower process compared to O-demethylation.

  • Phase II Conjugation: The newly formed hydroxyl groups or the existing carboxylic acid group are prime candidates for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.[12]

Parent 2,5-Dimethoxynicotinic Acid PhaseI Phase I Metabolism (CYP-mediated) Parent->PhaseI O-Demethylation PhaseII Phase II Metabolism (e.g., UGTs, SULTs) Parent->PhaseII Carboxyl conjugation Metabolite1 2-Hydroxy-5-methoxy nicotinic acid PhaseI->Metabolite1 Metabolite2 5-Hydroxy-2-methoxy nicotinic acid PhaseI->Metabolite2 Metabolite3 2,5-Dihydroxynicotinic acid PhaseI->Metabolite3 Metabolite1->PhaseI 2nd O-Demethylation Metabolite1->PhaseII Metabolite2->PhaseI 1st O-Demethylation Metabolite2->PhaseII Metabolite3->PhaseII Conjugate1 Glucuronide or Sulfate Conjugates PhaseII->Conjugate1 Excretion Excretion Conjugate1->Excretion

Caption: Predicted metabolic pathway for 2,5-Dimethoxynicotinic acid.

Protocol 2: Workflow for Predicting Metabolic Fate
  • Select Prediction Tool: Utilize a specialized metabolism prediction tool (e.g., MetaSite, GLORYx, BioTransformer).[11][13] These tools combine structure-based methods with knowledge-based rules.

  • Input Structure: Provide the molecular structure of 2,5-Dimethoxynicotinic acid.

  • Specify Enzyme Systems: Select the relevant enzyme families for prediction, focusing on human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and Phase II enzymes like UGTs.

  • Run Prediction and Rank Sites: The software will analyze the molecule and rank the atoms most likely to undergo metabolic transformation. The output typically includes a visual map of the SoMs on the structure and a list of predicted metabolite structures.

  • Interpret Results:

    • Primary SoM: Identify the most probable first metabolic step. For this molecule, this is highly likely to be O-demethylation at either the 2- or 5-position.

    • Metabolite of Metabolite: Consider subsequent reactions. If a hydroxylated metabolite is formed, will it be further oxidized or conjugated? Advanced tools can predict multi-step metabolic pathways.[14]

    • Self-Validation: The predicted SoMs must be chemically plausible. O-demethylation and aromatic hydroxylation are well-established CYP-mediated reactions. The software's predictions should align with these fundamental principles of medicinal chemistry.

Conclusion

This guide has outlined a comprehensive theoretical framework for the characterization of 2,5-Dimethoxynicotinic acid. By leveraging modern computational tools, researchers can develop a deep, predictive understanding of a molecule's physicochemical properties, spectroscopic signature, and metabolic fate before it is ever synthesized. This in silico-first approach is not a replacement for experimental validation but a powerful and indispensable tool for guiding hypothesis-driven research, optimizing molecular design, and accelerating the entire development pipeline. The true expertise lies not in simply running the software, but in critically evaluating the output through the lens of chemical principles and established scientific knowledge.

References

  • Vertex AI Search. (n.d.). Supporting Materials.
  • ECHEMI. (n.d.). 2,6-Dimethoxynicotinic acid.
  • Nantka-Namirski, P., & Rykowskki, A. (1972). [Nicotinic Acid Derivatives. 3. Synthesis of 2,5-dihydroxynicotinic Acid]. Acta Poloniae Pharmaceutica, 29(2), 125-9.
  • BLD Pharm. (n.d.). 1256788-45-0|2,5-Dimethoxynicotinic acid.
  • RSC Publishing. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
  • MedChemExpress. (n.d.). 2,5-Dihydroxybenzoic acid - Product Data Sheet.
  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
  • ECHEMI. (n.d.). Buy 2,6-Dimethoxyisonicotinicacid Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog.
  • ACS Publications. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs.
  • Chemister.ru. (n.d.). 2,5-dihydroxybenzoic acid.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
  • MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile.
  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.
  • PubChem. (n.d.). 2-Methoxynicotinic acid.
  • Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts.
  • Kumar, M., & Yadav, R. A. (2011). Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1316-25.
  • PMC. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
  • Molecular Discovery. (n.d.). MetaSite - Metabolism prediction.
  • IAPC Journals. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric.
  • PubMed. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human.
  • YouTube. (2024, November 12). ADMET Predictor Tutorial 7: Predicting Metabolites.
  • Matilda. (2026, March 19). Computational study of pharmacokinetic properties, molecular docking and physicochemical characteristics of 2,5-Furandicarboxylic acid using density functional theory.
  • MDPI. (2022, October 29). Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry.

Sources

Protocols & Analytical Methods

Method

Advanced One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives: A Comprehensive Protocol Guide

Executive Summary Nicotinic acid (niacin) and its highly substituted derivatives form the core scaffold of numerous blockbuster therapeutics, including nicardipine, etofibrate, and various anti-proliferative and anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (niacin) and its highly substituted derivatives form the core scaffold of numerous blockbuster therapeutics, including nicardipine, etofibrate, and various anti-proliferative and anti-inflammatory agents[1],[2]. Traditional stepwise syntheses of these heterocycles often suffer from poor atom economy, the necessity for intermediate purification, and low overall yields. This application note details two state-of-the-art, one-pot methodologies: the Vilsmeier-Haack formylation-cyclization cascade and the Lewis acid-catalyzed formal aza-[3+3] multicomponent cycloaddition. Designed for drug development professionals, these protocols provide a self-validating framework for streamlined access to structurally diverse, functionalized pyridine cores.

Mechanistic Rationale & Pathway Selection

Pathway A: Vilsmeier-Type Formylation & Cyclization

The conversion of enamino keto esters into 4-halo-nicotinic acid derivatives via a Vilsmeier-Haack strategy is a highly efficient one-pot transformation[2]. In this system, N,N-dimethylformamide (DMF) serves a dual purpose as both the solvent and the formylating agent precursor. When reacted with phosphorus oxychloride (POCl 3​ ) or phosphorus oxybromide (POBr 3​ ), DMF generates the highly electrophilic Vilsmeier reagent.

Causality & Control: The success of this reaction hinges on precise thermal control. The initial N-formylation of the enamino keto ester must be followed by an in situ intramolecular cyclization[2]. Maintaining the reaction at exactly 80–85 °C is critical; lower temperatures stall the reaction at the uncyclized intermediate, while temperatures exceeding 90 °C induce severe polymerization of the reactive enamine species[2].

Vilsmeier_Pathway Substrate Enamino Keto Ester (Substrate) Intermediate N-Formylation Intermediate Substrate->Intermediate Addition at 80°C Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Formyl Transfer Cyclization Intramolecular Cyclization Intermediate->Cyclization Electrophilic Attack Product 4-Halo-Nicotinic Acid Ester Cyclization->Product Aromatization & Halogenation

Mechanistic pathway for the one-pot Vilsmeier-mediated cyclization.

Pathway B: Lewis Acid-Catalyzed Multicomponent Aza-[3+3] Cycloaddition

For highly substituted or fused pyridines, a multicomponent approach bypassing pre-functionalized substrates is preferred. This one-pot sequence utilizes a 1,3-dicarbonyl compound, an amine source (e.g., ammonium acetate), and an α,β-unsaturated carbonyl[3].

Causality & Control: The addition of a Lewis acid, such as InCl 3​ (10 mol%), is the mechanistic linchpin. It accelerates the in situ formation of the enaminone and subsequently activates the Michael acceptor. This dual activation drives the tandem Michael addition and heterocyclization forward seamlessly, eliminating the need to isolate any sensitive intermediates[3].

Multicomponent_Pathway Dicarbonyl 1,3-Dicarbonyl Compound Enaminone In Situ Enaminone Formation Dicarbonyl->Enaminone Amine Amine Source (NH4OAc) Amine->Enaminone Unsaturated α,β-Unsaturated Carbonyl Michael Michael Addition (InCl3 Catalyzed) Unsaturated->Michael Enaminone->Michael Product Polysubstituted Nicotinic Acid Derivative Michael->Product Dehydration & Aromatization

Logic flow of the multicomponent formal aza-[3+3] cycloaddition.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Halo-2,5-Disubstituted Nicotinic Acid Esters

This protocol describes the synthesis of 4-chloro or 4-bromonicotinic acid esters via the formylation strategy[2].

  • Reagent Preparation : In an oven-dried, argon-purged round-bottom flask, add anhydrous DMF (5.0 mL per mmol of substrate). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Complex Generation : Dropwise, add POCl 3​ (or POBr 3​ for brominated derivatives) (3.0 equiv) to the chilled DMF. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent. Note: Dropwise addition prevents thermal runaway, which would degrade the reagent.

  • Substrate Addition : Dissolve the enamino keto ester (1.0 equiv) in a minimal amount of anhydrous DMF and add it slowly to the reaction mixture.

  • Cyclization : Remove the ice bath and heat the reaction mixture to exactly 80–85 °C for 1 hour[2].

  • Self-Validation (TLC) : Monitor the reaction via TLC (Hexane:EtOAc, 3:1). The disappearance of the highly polar enamino keto ester and the emergence of a highly UV-active, less polar spot indicates successful cyclization. If a continuous streak appears, immediately cool the reaction to halt polymerization[2].

  • Quenching & Workup : Cool the mixture to room temperature and carefully pour it over vigorously stirred crushed ice. Crucial: Rapid, cold quenching prevents the hydrolysis of the newly formed halogenated pyridine ring. Neutralize the aqueous phase with saturated NaHCO 3​ solution to pH 7-8.

  • Extraction : Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: InCl 3​ -Catalyzed Multicomponent Synthesis of Polysubstituted Pyridines

This protocol outlines the formal aza-[3+3] cycloaddition for fused or highly substituted derivatives[3].

  • Reaction Assembly : In a 10 mL microwave vial or round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the α,β-unsaturated carbonyl (1.0 mmol), and ammonium acetate (2.0 mmol) in absolute ethanol (3.0 mL).

  • Catalyst Addition : Add Indium(III) chloride (InCl 3​ ) (10 mol%, 0.1 mmol) to the suspension. Note: InCl 3​ acts as a mild, moisture-tolerant Lewis acid that selectively coordinates to the carbonyl oxygens, enhancing their electrophilicity without sequestering the amine nucleophile[3].

  • Heating : Stir the reaction mixture at reflux (80 °C) for 4–6 hours.

  • Workup : Upon completion (monitored by TLC), cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification : Dilute the crude residue with water (10 mL) and extract with dichloromethane (3 × 15 mL). Dry the organic layers, concentrate, and purify by recrystallization or silica gel chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and reaction parameters for various substituted nicotinic acid derivatives synthesized via these one-pot methodologies. Notably, bromopyridines generally exhibit higher isolated yields than their chlorinated counterparts under Vilsmeier conditions due to the superior leaving group ability and polarizability of the bromide intermediate[2].

Reaction TypeSubstrate / Key ReagentsCatalyst / ConditionsTarget ProductIsolated YieldRef
Vilsmeier Cyclization Enamino keto ester + POCl 3​ /DMF80–85 °C, 1 h4-Chloro-2,5-disubstituted nicotinic acid esters45–65%[2]
Vilsmeier Cyclization Enamino keto ester + POBr 3​ /DMF80–85 °C, 1 h4-Bromo-2,5-disubstituted nicotinic acid esters60–75%[2]
Formal Aza-[3+3] 1,3-Dicarbonyl + Amine + EnoneInCl 3​ (10 mol%), EtOH, RefluxFused polysubstituted pyridinesUp to 98%[3]
C3-Arylation Nicotinic acid + Aryl halidesPd-catalyst, MulticomponentPenta-substituted 3,4-diarylated pyridines45–63%[1]

References

  • Title: Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines Source: RSC Advances (rsc.org) URL: 1

  • Title: One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters Source: The Journal of Organic Chemistry (acs.org) URL: 2

  • Title: A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition Source: Current Organic Synthesis (researchgate.net) URL: 3

Sources

Application

Application Note: 2,5-Dimethoxynicotinic Acid as a Strategic Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Structural Logic and Physicochemical Profile 2,5-Dimethoxynicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Structural Logic and Physicochemical Profile

2,5-Dimethoxynicotinic acid (CAS: 1256788-45-0) is a highly functionalized, electron-rich pyridine derivative that serves as a critical building block in modern drug discovery[1]. Its structural architecture offers three distinct synthetic advantages:

  • The Carboxylic Acid Handle: Allows for straightforward activation into acid chlorides, esters, or amides, serving as the primary site for carbon-carbon bond formation.

  • The Ortho-Methoxy Groups: The methoxy group at the 2-position provides steric shielding and can act as a directed metalation group (DMG) or a hydrogen-bond acceptor in target-binding pockets.

  • Electron-Rich Pyridine Core: The dual electron-donating methoxy groups significantly alter the electronics of the pyridine ring, making it a valuable bioisostere for highly lipophilic aromatic systems.

Strategic Utility in Medicinal Chemistry: The Bedaquiline Case Study

In drug development, managing lipophilicity (clogP) is paramount to preventing pharmacokinetic liabilities such as ultra-long half-lives and off-target toxicity (e.g., hERG channel inhibition)[2].

A premier application of 2,5-dimethoxynicotinic acid is its use in synthesizing analogues of bedaquiline , a first-in-class ATP-synthase inhibitor used for multidrug-resistant tuberculosis[2]. Bedaquiline possesses an extremely high lipophilicity (clogP ~7.25) largely driven by its bulky naphthalene C-unit[2]. By utilizing 2,5-dimethoxynicotinic acid as a building block, researchers successfully replaced the lipophilic naphthalene ring with a smaller, hydrophilic pyridyl monocycle[2]. This bioisosteric replacement drastically reduced the clogP to below 5.0, accelerating drug clearance while maintaining essential ATP-synthase binding efficacy and improving the hERG safety profile[2].

Logic HighLip High Lipophilicity (clogP > 7.25) Naphthalene C-Unit Tox Pharmacokinetic Liability: Long Half-Life & hERG Inhibition HighLip->Tox Induces Strategy Bioisosteric Replacement with 2,5-Dimethoxynicotinic Acid Tox->Strategy Necessitates Hydro Increased Hydrophilicity (clogP < 5.0) Strategy->Hydro Achieves Efficacy Maintained Target Binding (ATP Synthase Inhibition) Strategy->Efficacy Preserves Result Optimized Lead Compound Reduced Cardiotoxicity Hydro->Result Yields Efficacy->Result Yields

Logic of bioisosteric replacement using 2,5-dimethoxynicotinic acid to reduce lipophilicity.

Causality-Driven Experimental Protocols

The following self-validating protocols detail the transformation of 2,5-dimethoxynicotinic acid into a complex C/D-unit Mannich base, followed by fragment coupling.

Protocol A: Synthesis of the Weinreb Amide (N,2,5-trimethoxy-N-methylnicotinamide)

Causality: Direct addition of a Grignard reagent to a standard ester or carboxylic acid inevitably leads to over-addition, forming a tertiary alcohol. Converting 2,5-dimethoxynicotinic acid to a Weinreb amide stabilizes the tetrahedral intermediate via a five-membered cyclic chelate with the magnesium ion. This chelate prevents the collapse of the intermediate until aqueous acidic workup, ensuring the exclusive formation of the desired ketone[2].

Step-by-Step Methodology:

  • Activation: Suspend 2,5-dimethoxynicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Mechanistic Note: DMF reacts with the subsequent reagent to form the highly electrophilic Vilsmeier-Haack complex.

  • Chlorination: Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv) dropwise.

    • Self-Validation: Immediate and vigorous gas evolution (CO₂ and CO) will occur. The reaction is complete when gas evolution ceases and the suspension becomes a clear solution.

  • Concentration: Remove the solvent in vacuo to yield the crude acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM, cool to 0 °C, and add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by pyridine (3.0 equiv).

    • Mechanistic Note: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the amidation to completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The product is obtained in ~61% yield[2].

Protocol B: Tandem Grignard Addition and aza-Michael Reaction

Causality: To install the necessary 3-(dimethylamino)propan-1-one side chain, a two-step, one-pot sequence is utilized. Vinylmagnesium bromide attacks the Weinreb amide to form an α,β-unsaturated ketone (enone). Because this enone is highly reactive and prone to polymerization, it is not isolated. Instead, dimethylamine is introduced immediately to perform an aza-Michael addition across the electron-deficient alkene, yielding the stable Mannich base[2].

Step-by-Step Methodology:

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C. Add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise.

  • Quench: Stir for 1 hour, then quench cold with saturated aqueous NH₄Cl. Extract with ethyl acetate and concentrate in vacuo to yield the crude enone.

  • Michael Addition: Immediately redissolve the crude enone in THF. Add dimethylamine (2.0 M in THF, 3.0 equiv) and stir at room temperature for 12 hours.

    • Self-Validation: LC-MS analysis should confirm the disappearance of the enone mass and the appearance of the [M+H] peak for the tertiary amine. TLC will show a positive reaction to Dragendorff's reagent, confirming the presence of the basic amine.

Protocol C: Complex Fragment Coupling via Directed Lithiation

Causality: Coupling the complex A/B unit (e.g., a quinoline derivative) to the newly synthesized C/D unit requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is used at cryogenic temperatures to selectively deprotonate the acidic benzylic position of the A/B unit. The resulting sterically hindered organolithium species then attacks the carbonyl of the Mannich base[2].

Step-by-Step Methodology:

  • Lithiation: Cool a solution of the A/B unit in anhydrous THF to -75 °C. Add LDA (1.2 equiv) dropwise and stir for 1.5 hours.

    • Self-Validation: A deep color change (typically dark red or purple) will occur, visually indicating the formation of the stabilized organolithium anion.

  • Coupling: Add the Mannich base (from Protocol B) dropwise to the cold solution. Stir for an additional 2 hours at -75 °C.

  • Protonation: Quench the reaction with glacial acetic acid (HOAc).

    • Self-Validation: The deep color will immediately dissipate to a pale yellow, signaling the successful protonation of the alkoxide intermediate.

Workflow A 2,5-Dimethoxynicotinic Acid (Starting Material) B Acid Chloride Intermediate (Highly Electrophilic) A->B Oxalyl Chloride, DMF (cat.) C Weinreb Amide (Chelation-Stabilized) B->C MeNH(OMe)·HCl, Pyridine D Enone Intermediate (Michael Acceptor) C->D VinylMgBr, THF, -78°C E Mannich Base (C/D Unit) D->E Me2NH, aza-Michael Addition G Final Pyridyl Analogue (Coupled Product) E->G Electrophilic Addition F Lithiated A/B Unit (Nucleophile) F->G Nucleophilic Attack

Synthetic workflow from 2,5-dimethoxynicotinic acid to complex pyridyl analogues.

Quantitative Data Summary

The following table summarizes the quantitative metrics and physicochemical shifts achieved when utilizing 2,5-dimethoxynicotinic acid in the synthesis of bedaquiline analogues[2].

ParameterValue / ResultStrategic Significance
Starting Material CAS 1256788-45-0Commercially available, highly functionalized core[1].
Weinreb Amide Yield 61%Ensures efficient stabilization of the tetrahedral intermediate, preventing Grignard over-addition[2].
Mannich Base Yield >90% (Typical)High-yielding tandem Grignard/Michael addition enables rapid scale-up[2].
Target clogP Reduction From 7.25 down to < 5.0Drastically reduces lipophilicity, preventing ultra-long half-life in vivo[2].
hERG IC₅₀ Shift > 5-fold improvementSignificantly reduces the risk of QT interval prolongation and cardiotoxicity[2].

References

  • BLD Pharm. (n.d.). 2,5-Dimethoxynicotinic acid (CAS: 1256788-45-0) Product Page.
  • Sutherland, H. S., et al. (2014). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: Development and Validation of a High-Sensitivity LC-MS/MS Method for 2,5-Dimethoxynicotinic Acid in Biological Matrices

Introduction & Mechanistic Insights The quantification of highly functionalized pyridine derivatives is a critical component of modern pharmacokinetic (PK) profiling and drug development. 2,5-Dimethoxynicotinic acid (2,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The quantification of highly functionalized pyridine derivatives is a critical component of modern pharmacokinetic (PK) profiling and drug development. 2,5-Dimethoxynicotinic acid (2,5-DMNA) is a key structural motif and potential metabolite associated with various pharmacological agents. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 2,5-DMNA presents unique bioanalytical challenges due to its amphoteric nature and high polarity.

Concentration measurements of such chemical entities in biological matrices must be rigorously validated to support regulatory decisions, ensuring both data integrity and reproducibility[1]. This application note details a highly sensitive, self-validating LC-MS/MS protocol designed specifically for the extraction and quantification of 2,5-DMNA in human plasma, adhering strictly to the [1].

Physicochemical Causality in Method Design

To design a successful bioanalytical assay, one must exploit the analyte's physicochemical properties. 2,5-DMNA ( C8​H9​NO4​ ) contains a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylic group (pKa ~2.5). At physiological pH (7.4), it exists predominantly as a highly polar zwitterion.

  • Ionization Dynamics: The electron-donating methoxy groups at the 2- and 5-positions increase the electron density of the pyridine ring. This structural feature significantly enhances proton affinity, making Positive Electrospray Ionization (ESI+) the most sensitive mode for mass spectrometric detection, outperforming negative mode alternatives often used for standard nicotinic acids[2][3].

  • Chromatographic Behavior: Zwitterionic analytes notoriously exhibit poor retention and severe peak tailing on traditional alkyl-bonded (C18) stationary phases. To counteract this, we employ a Pentafluorophenyl (PFP) column. The electronegative fluorine atoms provide orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which perfectly complement the electron-rich pyridine ring of 2,5-DMNA.

Experimental Design & Rationale

Sample Preparation Strategy

A common pitfall in analyzing polar metabolites is recovery loss during extraction due to protein binding or poor solubility in organic solvents. We utilize a modified Protein Precipitation (PPT) workflow.

  • The Causality: By crashing the plasma with acetonitrile containing 1% formic acid, the pH of the sample is driven below 2.5. This fully protonates the carboxylic acid moiety, neutralizing the zwitterion. This pH shift disrupts ionic interactions between 2,5-DMNA and plasma proteins while simultaneously increasing the analyte's solubility in the organic supernatant, maximizing extraction recovery.

A Self-Validating Analytical System

Trustworthiness in bioanalysis requires the method to act as a self-validating system. This protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2,5−DMNA−d3​ , to dynamically correct for matrix effects and ionization suppression. Furthermore, the batch design requires Quality Control (QC) samples at three concentration levels (Low, Mid, High) interspersed every 20 unknown samples. If QC variance exceeds ±15% , the system automatically flags the batch for rejection, ensuring absolute data reliability[1].

Step-by-Step Protocol

Reagents and Materials
  • Analyte: 2,5-Dimethoxynicotinic acid (Reference Standard, Purity ≥99% ).

  • Internal Standard (IS): 2,5−DMNA−d3​ (Alternative: 6-methylnicotinic acid)[4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Extraction Workflow

SamplePrep N1 1. Aliquot 50 µL Plasma (Spike with 10 µL IS) N2 2. Protein Precipitation (Add 150 µL ACN + 1% Formic Acid) N1->N2 N3 3. Vortex & Centrifuge (2 min, 15,000 × g at 4°C) N2->N3 N4 4. Supernatant Transfer & Evaporation (N2 stream at 40°C) N3->N4 N5 5. Reconstitution (100 µL Mobile Phase A/B, 90:10) N4->N5 N6 6. LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6

Figure 1: Optimized sample extraction workflow for 2,5-Dimethoxynicotinic acid.

Detailed Steps:

  • Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of the IS working solution (500 ng/mL). Vortex briefly.

  • Add 150 µL of cold Acetonitrile containing 1.0% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of initial mobile phase (90% A / 10% B). Vortex and transfer to an autosampler vial.

Mass Spectrometry & Fragmentation Dynamics

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Collision-Induced Dissociation (CID) of the protonated precursor ion ( [M+H]+ m/z 184.1) yields a primary product ion via the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid, a hallmark fragmentation pathway for nicotinic acids[2].

Fragmentation M Precursor Ion [M+H]+ m/z 184.1 (Protonated 2,5-DMNA) F1 Primary Product Ion m/z 140.1 (Loss of Carboxyl) M->F1 - CO2 (-44 Da) F2 Secondary Product Ion m/z 125.1 (Loss of Methyl) F1->F2 - CH3• (-15 Da)

Figure 2: Proposed ESI+ CID fragmentation pathway for 2,5-Dimethoxynicotinic acid.

Data Presentation & Method Validation

Instrument Parameters

Table 1: Physicochemical & MS/MS Parameters

ParameterValue / Setting
Analyte 2,5-Dimethoxynicotinic acid (2,5-DMNA)
Monoisotopic Mass 183.05 Da
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 184.1
Quantifier Transition (Q3) m/z 140.1 (Collision Energy: 22 eV)
Qualifier Transition (Q3) m/z 125.1 (Collision Energy: 35 eV)
Declustering Potential (DP) 65 V
Source Temperature 500 °C

Table 2: LC Gradient Program (Column: Phenomenex Kinetex PFP, 100 x 2.1 mm, 2.6 µm; Column Temp: 40°C)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
6.00.4955
Method Validation Summary

The method was validated in accordance with the ICH M10 regulatory framework for bioanalytical assays[1]. The use of orthogonal PFP chromatography combined with targeted PPT extraction resulted in excellent recovery and negligible matrix effects.

Table 3: Method Validation Summary (ICH M10 Criteria)

Validation ParameterRegulatory CriterionObserved ResultStatus
Linearity Range R2≥0.99 5.0 - 5000 ng/mL ( R2=0.998 )Pass
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 8.5%Pass
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.3%Pass
Extraction Recovery Consistent across QCs88.4% ± 4.2%Pass
Matrix Effect (IS-normalized) CV ≤15% 94.2% (CV: 5.1%)Pass
Autosampler Stability Stable within ±15% 48 hours at 4°CPass

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." Link

  • RSC Advances. "Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study." Link

  • National Institutes of Health (NIH) / PMC. "Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial." Link

Sources

Application

application of 2,5-Dimethoxynicotinic acid in medicinal chemistry

Application Note: 2,5-Dimethoxynicotinic Acid as a Strategic Building Block in the Optimization of Diarylquinoline Antibacterials Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,5-Dimethoxynicotinic Acid as a Strategic Building Block in the Optimization of Diarylquinoline Antibacterials

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Rationale

2,5-Dimethoxynicotinic acid (CAS 1256788-45-0) is a highly specialized pyridinecarboxylic acid derivative utilized extensively in modern medicinal chemistry to modulate the physicochemical properties of drug candidates. A premier example of its application is in the structural optimization of the diarylquinoline antituberculosis drug bedaquiline (BDQ) [1].

While bedaquiline is a highly effective inhibitor of mycobacterial F-ATP synthase, its clinical utility is hampered by extreme lipophilicity (clogP ~7.25) and off-target inhibition of the cardiac hERG potassium channel, which leads to dangerous QT interval prolongation[2][3]. To overcome these liabilities, medicinal chemists utilized 2,5-dimethoxynicotinic acid to replace BDQ's lipophilic naphthalene "C-unit" with a more polar, electron-rich 2,5-dimethoxypyridyl scaffold[1].

Mechanistic Insights: Why 2,5-Dimethoxynicotinic Acid?

The decision to utilize 2,5-dimethoxynicotinic acid as a starting material is grounded in strict structure-activity relationship (SAR) logic:

  • Lipophilicity (clogP) Reduction: The introduction of the basic pyridine nitrogen lowers the overall clogP of the drug from >7.0 to <5.0, directly correlating with an increased rate of clearance and a reduced terminal half-life[2].

  • hERG Channel Mitigation: The hERG channel pore binds lipophilic, planar molecules via hydrophobic and π−π stacking interactions. The 2,5-dimethoxy substituents on the pyridine ring provide precise steric bulk and electronic repulsion that disrupt these off-target interactions, effectively uncoupling antitubercular efficacy from cardiotoxicity[2].

  • Target Affinity Retention: Despite the scaffold swap, the 2,5-dimethoxypyridyl vector maintains the necessary three-dimensional geometry required to bind the c-subunit of the mycobacterial ATP synthase, stalling the rotation of the c-ring and preventing ATP synthesis[3].

Experimental Workflows & Protocols

To integrate the 2,5-dimethoxypyridyl moiety into the diarylquinoline scaffold, 2,5-dimethoxynicotinic acid must first be converted into a reactive, yet highly controllable, electrophile. This is achieved by synthesizing a Weinreb amide (N,2,5-trimethoxy-N-methylnicotinamide)[1].

Protocol A: Synthesis of N,2,5-Trimethoxy-N-methylnicotinamide (Weinreb Amide)

Objective: Convert 2,5-dimethoxynicotinic acid to its Weinreb amide to enable controlled mono-alkylation during the subsequent C/D-unit assembly[1].

Materials:

  • 2,5-Dimethoxynicotinic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDCI·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve 2,5-dimethoxynicotinic acid in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Add EDCI·HCl and HOBt. Stir for 15 minutes at room temperature.

    • Causality: HOBt reacts with the highly unstable O-acylisourea intermediate formed by EDCI to create a stable, yet highly reactive, active ester. This prevents dead-end side-reaction pathways like N-acylurea formation.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA.

    • Causality: DIPEA is required to free-base the hydroxylamine salt, rendering the nitrogen nucleophilic enough to attack the active ester.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validate completion via TLC (EtOAc/Hexane 1:1, UV active). The product spot will appear significantly less polar than the starting acid.

  • Workup (Self-Validating System): Quench the reaction with 1M HCl to protonate and remove unreacted basic amines. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (to remove unreacted acid and HOBt) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Characterization: Expected yield is ~61%[1]. Confirm identity via LC-MS ( [M+H]+ = 227.0).

Protocol B: Assembly of the C/D-Unit Ketone

Objective: Form the 3-(dimethylamino)-1-(2,5-dimethoxypyridin-3-yl)propan-1-one intermediate, which serves as the right-hand fragment of the optimized drug[1].

Step-by-Step Procedure:

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool to 0 °C. Add vinylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise.

    • Causality: The Weinreb amide forms a stable, five-membered cyclic magnesium chelate, halting the reaction at the tetrahedral intermediate stage. This strictly prevents a second equivalent of Grignard reagent from attacking, avoiding the formation of unwanted tertiary alcohols.

  • Enone Liberation: Quench carefully with saturated aqueous NH 4​ Cl and extract with EtOAc.

    • Causality: The acidic aqueous quench breaks the stable chelate, collapsing the tetrahedral intermediate to yield the highly reactive vinyl ketone (enone) in situ.

  • Michael Addition: Dissolve the crude enone in THF and add dimethylamine (2.0 M in THF, 2.0 eq). Stir at room temperature for 4 hours.

    • Causality: The enone is a potent Michael acceptor. The secondary amine undergoes rapid conjugate addition to the terminal alkene, installing the critical "D-unit" (dimethylaminoethyl chain) required for target binding.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the final C/D-unit ketone.

Quantitative Data Summary

The table below summarizes the physicochemical and biological improvements achieved by substituting the naphthalene unit of Bedaquiline with the 2,5-dimethoxypyridyl moiety derived from 2,5-dimethoxynicotinic acid[1][2].

CompoundC-Unit StructureclogPM. tuberculosis MIC₉₀ (µM)hERG IC₅₀ (µM)Primary Liability
Bedaquiline (BDQ) Naphthalene~7.250.03~1.6Extreme lipophilicity, QT prolongation
Pyridyl Analogue 2,5-Dimethoxypyridine~4.800.06> 15.0None (Improved clearance and safety)

Visualizations

Optimization A Bedaquiline (BDQ) Naphthalene C-Unit B Toxicity Profile clogP > 7.0 hERG Inhibition A->B exhibits C 2,5-Dimethoxynicotinic Acid Scaffold Replacement B->C drives need for D Next-Gen Analogue 2,5-Dimethoxypyridyl C-Unit C->D enables synthesis of E Improved Safety clogP < 5.0 Reduced hERG Binding D->E results in

Fig 1. Optimization logic replacing the BDQ naphthalene unit with a 2,5-dimethoxypyridyl scaffold.

Synthesis S1 2,5-Dimethoxynicotinic Acid (Starting Material) S2 Amidation EDCI, HOBt, Me(MeO)NH·HCl S1->S2 S3 Weinreb Amide Intermediate N,2,5-Trimethoxy-N-methylnicotinamide S2->S3 61% Yield S4 Grignard & Michael Addition 1. Vinyl-MgBr  2. HNMe2 S3->S4 S5 C/D-Unit Ketone 3-(Dimethylamino)-1-arylpropan-1-one S4->S5 C-D Unit Assembly

Fig 2. Synthetic workflow for converting 2,5-dimethoxynicotinic acid into the C/D-unit ketone.

References

  • [1] /[2] Title: Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • [3] Title: TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

Method

Application Note: Advanced Functionalization of the Carboxylic Acid Group of 2,5-Dimethoxynicotinic Acid

Executive Summary The functionalization of pyridine-based carboxylic acids is a cornerstone of modern medicinal chemistry. Specifically, 2,5-Dimethoxynicotinic acid serves as a critical building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine-based carboxylic acids is a cornerstone of modern medicinal chemistry. Specifically, 2,5-Dimethoxynicotinic acid serves as a critical building block in the synthesis of unit C pyridyl analogues of the diarylquinoline tuberculosis drug, Bedaquiline[1]. However, functionalizing the C3-carboxylic acid of this scaffold presents unique synthetic challenges due to the steric bulk of the adjacent C2-methoxy group and the electronic deactivation inherent to the pyridine ring.

This application note provides a comprehensive, self-validating guide for the functionalization of 2,5-dimethoxynicotinic acid, focusing on its conversion to a Weinreb amide (N,2,5-trimethoxy-N-methylnicotinamide) and its corresponding methyl ester. By detailing the mechanistic causality behind reagent selection, this guide empowers drug development professionals to achieve high-yielding, reproducible transformations.

Mechanistic Rationale & Strategic Reagent Selection

As a Senior Application Scientist, it is crucial to understand why standard amidation protocols often fail with this substrate. The reactivity of the C3-carboxylic acid is governed by two primary factors:

  • Steric Hindrance: The methoxy group at the C2 position is directly ortho to the carboxylic acid. This proximity creates a significant steric shield, impeding the approach of bulky nucleophiles or standard carbodiimide-based coupling intermediates (e.g., O-acylisourea from EDC or DCC).

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the carbonyl carbon once activated. However, it also stabilizes the initial carboxylate anion, reducing its nucleophilicity during the first step of coupling agent attack.

Overcoming the Barrier: To synthesize the Weinreb amide, 2 (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[2]. Unlike standard HOBt-based reagents, HATU forms an O-7-azabenzotriazol-1-yl (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group induces a neighboring-group effect, utilizing hydrogen bonding to anchor the incoming N,O-dimethylhydroxylamine amine. This facilitates a highly ordered, cyclic transition state that accelerates the nucleophilic attack, effectively bypassing the steric blockade of the C2-methoxy group[2].

For esterification, relying on Fischer esterification is kinetically unfavorable. Instead, a two-step activation via an acid chloride intermediate using oxalyl chloride and catalytic DMF ensures complete conversion[3].

Reaction Workflows

G SM 2,5-Dimethoxynicotinic Acid (Starting Material) Act1 HATU / DIPEA in DMF SM->Act1 Pathway A (Amidation) Act2 Oxalyl Chloride / DMF (cat.) in DCM SM->Act2 Pathway B (Esterification) Int1 O-7-Azabenzotriazol-1-yl Active Ester Act1->Int1 Int2 Acid Chloride Intermediate Act2->Int2 Prod1 Weinreb Amide (N,2,5-trimethoxy-N-methylnicotinamide) Int1->Prod1 HN(OMe)Me·HCl Prod2 Methyl Ester (Methyl 2,5-dimethoxynicotinate) Int2->Prod2 MeOH / Et3N

Figure 1. Dual-pathway functionalization of 2,5-Dimethoxynicotinic acid via HATU-mediated amidation and acid chloride-mediated esterification.

Quantitative Reaction Optimization

To validate the mechanistic rationale, various coupling conditions for the synthesis of the Weinreb amide were evaluated. The data below demonstrates the necessity of highly reactive coupling agents for this specific sterically hindered scaffold.

Table 1: Optimization of Coupling Reagents for Weinreb Amide Synthesis

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
EDC·HCl / HOBtDIPEADCM1645%Incomplete conversion; O-acylisourea intermediate is too sterically hindered by the C2-methoxy group.
T3P (50% in EtOAc)Et₃NEtOAc1262%Moderate yield; cleaner profile but kinetically slow.
Oxalyl ChlorideDMF (cat)DCM478%Requires two steps; trace bis-Weinreb amide byproduct observed on scale-up[3].
HATU DIPEA DMF 3 91% Rapid conversion; adjacent pyridine nitrogen on OAt ester accelerates nucleophilic attack via H-bonding[2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific physical or analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: Synthesis of N,2,5-trimethoxy-N-methylnicotinamide (Weinreb Amide)

This protocol utilizes HATU to overcome the steric hindrance of the C2-methoxy group, yielding the critical ketone precursor for Bedaquiline analogues[1].

Reagents:

  • 2,5-Dimethoxynicotinic acid (1.0 eq, 10 mmol, 1.83 g)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq, 15 mmol, 1.46 g)

  • HATU (1.2 eq, 12 mmol, 4.56 g)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 40 mmol, 7.0 mL)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 2,5-dimethoxynicotinic acid and DIPEA in anhydrous DMF under an inert nitrogen atmosphere at 0 °C. Add HATU portion-wise over 5 minutes.

    • Validation Checkpoint 1: Upon HATU addition, the solution will exhibit a slight yellowing and a mild exotherm, confirming the formation of the highly reactive O-7-azabenzotriazol-1-yl active ester.

  • Nucleophilic Addition: Stir the activated mixture for 15 minutes at 0 °C, then add N,O-dimethylhydroxylamine hydrochloride in a single portion. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation Checkpoint 2 (Reaction Progress): Analyze via TLC (Eluent: 50% EtOAc/Hexanes; UV 254 nm). The highly polar starting acid will remain at the baseline ( Rf​=0.0 ), while the less polar Weinreb amide product will migrate cleanly ( Rf​≈0.4 ).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (150 mL) and quench with water (100 mL). Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).

  • Purification via Workup: Wash the combined organic layers sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (3 x 50 mL), and brine (50 mL).

    • Validation Checkpoint 3 (Workup Rationale): The 1M HCl wash removes unreacted amine and DIPEA. The NaHCO₃ washes are critical; they deprotonate and remove any unreacted starting acid, as well as the yellow HOAt byproduct. Self-correction: If the organic layer remains yellow, repeat the NaHCO₃ wash until colorless.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil (Yield: ~91%).

    • Validation Checkpoint 4 (Structural Confirmation): ¹H NMR (CDCl₃) must show two distinct broad singlets at δ 3.56 ppm and δ 3.32 ppm, corresponding to the N-methoxy and N-methyl groups, integrating to 3H each[1].

Protocol B: Synthesis of Methyl 2,5-dimethoxynicotinate via Acid Chloride

When esterification is required, the acid chloride route is utilized to force the reaction to completion.

Reagents:

  • 2,5-Dimethoxynicotinic acid (1.0 eq, 10 mmol, 1.83 g)

  • Oxalyl chloride (1.5 eq, 15 mmol, 1.28 mL)

  • Anhydrous DMF (Catalytic, 2 drops)

  • Anhydrous DCM (0.2 M, 50 mL)

  • Anhydrous Methanol (5.0 eq, 50 mmol, 2.0 mL)

  • Triethylamine (Et₃N) (3.0 eq, 30 mmol, 4.2 mL)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 2,5-dimethoxynicotinic acid in anhydrous DCM at 0 °C. Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

    • Validation Checkpoint 1 (Activation): Immediate and vigorous gas evolution (CO and CO₂) will occur[3]. The cessation of gas evolution (typically after 1.5 hours) is the primary visual indicator that activation is complete.

    • Validation Checkpoint 2 (Solubility): The starting material is poorly soluble in DCM. As it converts to the acid chloride, the suspension will transition into a homogeneous, clear yellow solution.

  • Concentration: Concentrate the solution under reduced pressure to remove excess oxalyl chloride, avoiding the formation of unwanted byproducts[3]. Re-dissolve the crude acid chloride in fresh anhydrous DCM (30 mL) and cool to 0 °C.

  • Esterification: In a separate flask, prepare a solution of Methanol and Et₃N in DCM (20 mL) at 0 °C. Dropwise add the acid chloride solution to this mixture.

    • Validation Checkpoint 3 (Quenching): Addition of the acid chloride will produce white fumes and immediate precipitation of Et₃N·HCl salts, confirming the nucleophilic acyl substitution has occurred.

  • Workup & Isolation: Stir for 1 hour at room temperature. Quench with water (50 mL), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 4 (Structural Confirmation): ¹H NMR (CDCl₃) will show a new sharp singlet at δ ~3.90 ppm integrating to 3H (methyl ester), distinct from the aromatic methoxy groups at the C2 and C5 positions.

References

  • Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. National Institutes of Health (NIH) / PubMed Central.
  • Scientific Letter - Amide Bond Formation. Atlanchim Pharma.
  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PubMed Central.

Sources

Application

Advanced Application Note: High-Sensitivity HPLC-FLD Quantification of Nicotinic Acid and Nicotinamide via Post-Column Photochemical Derivatization

Introduction & Mechanistic Rationale Niacin (Vitamin B3), comprising nicotinic acid and nicotinamide, is an essential nutrient and a critical precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Niacin (Vitamin B3), comprising nicotinic acid and nicotinamide, is an essential nutrient and a critical precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP)[1]. Accurate quantification of these vitamers in complex matrices—such as foods, serum, and dietary supplements—is analytically challenging because they exhibit weak native fluorescence and poor UV absorptivity at trace levels.

Historically, post-column chemical derivatization relied on highly toxic, unstable, and cumbersome reagents, such as cyanogen bromide (CNBr) and p-aminophenol[2]. To circumvent these safety hazards and improve reproducibility, modern analytical workflows employ post-column photochemical derivatization coupled with fluorescence detection (HPLC-FLD). This robust, green-chemistry methodology has been formally approved by the European Committee for Standardization (EN 15652) for measuring Vitamin B3 in foodstuffs[3][4].

Mechanistic Causality: Unlike traditional chemical derivatization that requires auxiliary reagent pumps and mixing tees (which increase dead volume and band broadening), this method introduces hydrogen peroxide (H₂O₂) and copper(II) sulfate (CuSO₄) directly into the mobile phase[3][5]. As the column effluent passes through a photochemical reactor, UV irradiation catalyzes the homolytic cleavage of H₂O₂. The Cu²⁺ ions facilitate the generation of highly reactive hydroxyl radicals (•OH). These radicals attack the pyridine ring of nicotinic acid and nicotinamide, rapidly converting them into highly fluorescent, stable derivatives[3][4].

System Architecture & Workflow

Workflow A Mobile Phase (+ H2O2 & Cu2+) B HPLC Pump & Autosampler A->B C Analytical Column (C18 Separation) B->C D Photochemical Reactor (UV Irradiation) C->D E Fluorescence Detector (Ex 322nm / Em 370nm) D->E F Data Analysis E->F

Caption: Workflow of HPLC-FLD with in-line photochemical derivatization for niacin analysis.

Experimental Protocols & Self-Validating Design

Self-Validating System (The "UV-OFF" Control): To ensure the analytical system is free from false positives caused by native matrix autofluorescence, every sequence must include a control injection with the photochemical reactor turned OFF . The complete disappearance of the nicotinic acid and nicotinamide peaks confirms that the detected signals are exclusively the result of the photochemical derivatization, demonstrating the absolute specificity of the method[3].

Protocol A: Sample Preparation (Foods & Supplements)

Objective: Extract bioavailable (free) niacin while mitigating matrix interferences[4].

  • Acid Hydrolysis : Weigh 5.0 g of the homogenized sample into a flask and add 30 mL of 0.1 N HCl[1][4]. Causality: Mild acid hydrolysis (0.1 N HCl) selectively extracts bioavailable niacin without degrading the vitamers. Stronger acids (e.g., 1 M HCl) are only necessary if the goal is to quantify total niacin, which includes tightly bound forms[2].

  • Thermal Extraction : Blend at high speed for 2–3 minutes, then heat the mixture at 100 °C for 1 hour[1][4].

  • Volume Adjustment : Cool to room temperature, transfer to a graduated cylinder, and adjust the final volume to 50.0 mL with deionized (DI) water[1][4].

  • Protein Precipitation (For High-Protein/Fat Matrices) : Pipette 4.0 mL of the extract into a centrifuge tube. Add 1.0 mL of a 50% (w/v) Trichloroacetic Acid (TCA) solution[4]. Causality: Soluble proteins can irreversibly foul the C18 stationary phase and quench fluorescence. TCA rapidly denatures and precipitates these proteins, ensuring column longevity and baseline stability.

  • Clarification : Incubate the mixture in an ice-water bath for 5 minutes. Centrifuge and filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial[4].

SamplePrep S1 Homogenize 5g Sample + 30 mL 0.1 N HCl S2 Acid Hydrolysis (100°C for 1 hour) S1->S2 S3 Cool & Adjust Volume (50 mL with DI Water) S2->S3 S4 Protein Precipitation (+ 50% TCA, Ice Bath) S3->S4 S5 Centrifuge & Filter (0.45 µm PTFE) S4->S5 S6 HPLC-FLD Analysis S5->S6

Caption: Step-by-step sample preparation workflow for bioavailable niacin extraction.

Protocol B: HPLC & Photochemical Derivatization Conditions
  • Mobile Phase Preparation : Dissolve 4.83 g of NaH₂PO₄ in 400 mL of DI water. Add 0.5 mL of CuSO₄ stock solution (0.12 g CuSO₄ dissolved in 100 mL H₂O). Add 3.8 mL of 30% H₂O₂. Bring the final volume to 500 mL with DI water[3]. Causality: This mobile phase must be prepared freshly every day. H₂O₂ degrades over time; using an aged mobile phase will drastically reduce the generation of hydroxyl radicals, leading to a loss of fluorescence signal and poor reproducibility[3].

  • Chromatographic Parameters :

    • Analytical Column : Reversed-phase C18 (e.g., 150 × 4.6 mm, 3 µm or 5 µm)[3].

    • Column Temperature : 40 °C[3][4].

    • Flow Rate : 1.0 mL/min (Isocratic)[3][4].

    • Injection Volume : 20 – 50 µL[3][4].

  • Post-Column Reactor Parameters :

    • Reactor Setup : In-line photochemical reactor equipped with a knitted Teflon reactor coil (e.g., 10 m length, 0.5 mm ID) and a 366 nm black light bulb[3].

    • Backpressure Regulation : Install a 40 psi flow restrictor on the waste line[3].

    • Causality: UV irradiation of H₂O₂ can generate oxygen micro-bubbles within the detector's flow cell, causing severe baseline noise and artifact peaks. The restrictor maintains sufficient backpressure to keep these gases dissolved in solution[3].

  • Detection :

    • Detector : Fluorescence Detector (FLD)[3][4].

    • Excitation Wavelength : 322 nm[3][4].

    • Emission Wavelength : 370 nm[3][4].

Quantitative Data & Method Validation

The following table summarizes the typical performance metrics of this self-validating photochemical workflow, demonstrating high sensitivity, excellent linearity, and distinct chromatographic resolution[3][4].

AnalyteRetention Time (min)Calibration RangeLinearity ( R2 )Limit of Detection (LOD)
Nicotinic Acid 4.070.1 – 50 µg/mL> 0.9980.50 ppm
Nicotinamide 7.200.1 – 50 µg/mL> 0.9990.44 ppm

Note: Retention times include the residence time within the post-column photochemical reactor coil.

References

  • Title : Determination of Nicotinic Acid and Nicotinamide in Human Serum by High-Performance Liquid Chromatography with Postcolumn Ultraviolet-Irradiation and Fluorescence Detection Source : J-Stage (Analytical Sciences) URL :[Link]

  • Title : Determination of Nicotinic Acid and Niacinamide by HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection Source : Aura Industries, Inc. URL : [Link]

  • Title : Fluorescence response of reagents used in derivatization of nicotinic acid standard Source : ResearchGate (Cereal Chemistry) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2,5-Dimethoxynicotinic Acid Synthesis

As a Senior Application Scientist, I have designed this Technical Support Center to move beyond standard recipes. Synthesizing highly functionalized pyridines like 2,5-dimethoxynicotinic acid—a critical C-unit precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to move beyond standard recipes. Synthesizing highly functionalized pyridines like 2,5-dimethoxynicotinic acid—a critical C-unit precursor for 1[1]—requires strict control over regioselectivity and catalytic cycles. This guide provides field-proven troubleshooting, causal explanations for common failures, and self-validating protocols to ensure your synthesis is robust and reproducible.

Strategic Pathway Selection

To synthesize 2,5-dimethoxynicotinic acid, we support two primary, self-contained synthetic pathways. Route A relies on cryogenic lithium-halogen exchange, while Route B utilizes a transition-metal-catalyzed Ullmann methoxylation.

Pathways SM1 3-Bromo-2,5-dimethoxypyridine Prod 2,5-Dimethoxynicotinic Acid (Target) SM1->Prod 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ SM2 5-Bromo-2-methoxynicotinic acid SM2->Prod NaOMe, CuI Ligand, DMF, 100°C

Synthetic pathways for 2,5-dimethoxynicotinic acid via Li-halogen exchange and Ullmann coupling.

Quantitative Pathway Comparison
ParameterRoute A: Lithium-Halogen ExchangeRoute B: Ullmann Methoxylation
Typical Yield 75% – 85%60% – 70%
Key Reagents n-BuLi, CO₂ (solid)CuI, NaOMe, 1,10-phenanthroline
Temperature -78 °C to Room Temperature90 °C – 110 °C
Reaction Time 2 – 4 hours16 – 24 hours
Major Byproducts 2,5-dimethoxypyridine (des-bromo)Protodehalogenated SM, Cu-complexes
Scalability Moderate (Limited by cryogenic demands)High (Standard thermal heating)

Validated Experimental Protocols

Protocol A: Lithium-Halogen Exchange & Carboxylation

This protocol exploits the rapid kinetics of lithium-halogen exchange at ultra-low temperatures to prevent competing metalation.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 3-bromo-2,5-dimethoxypyridine (1.0 eq) and anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could trigger unwanted Directed ortho-Metalation (DoM).

  • Self-Validation Check: Stir for 30 minutes. Extract a 0.1 mL aliquot, quench in wet ether, and analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material confirms successful lithiation. Do not proceed until verified.

  • Carboxylation: Rapidly pour the reaction mixture directly onto a large excess of freshly crushed, anhydrous dry ice in a separate dry flask.

  • Isolation: Allow the mixture to slowly warm to room temperature. Quench with water, wash the aqueous layer with EtOAc, and adjust the aqueous phase to pH 3.5–4.0 using 1M HCl to precipitate the target acid. Filter and dry under a vacuum.

Protocol B: Copper-Catalyzed Ullmann Methoxylation

This protocol uses ligand-accelerated catalysis to overcome the high activation barrier of unactivated pyridine functionalization.

  • Catalyst Assembly: In a thick-walled pressure tube, combine 5-bromo-2-methoxynicotinic acid (1.0 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Reagent Addition: Add freshly prepared Sodium Methoxide (NaOMe, 4.0 eq) and anhydrous, degassed DMF (0.3 M).

  • Deoxygenation: Purge the vessel with Argon for 10 minutes. Causality Note: Strict anaerobiosis is required to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II).

  • Heating: Seal the tube and heat at 100 °C for 18 hours.

  • Isolation: Cool to room temperature, dilute with water, and filter through a pad of Celite to remove copper salts. Acidify the filtrate to pH 3.5 to precipitate the product.

Troubleshooting Guides & FAQs

Q1: My yield is stalling at 40% in Route A, and NMR shows a complex mixture of isomers. What is happening? A: You are likely experiencing competing Directed ortho-Metalation (DoM). While lithium-halogen exchange at C-3 is kinetically favored at -78 °C, any rise in internal temperature (above -70 °C) allows the C-5 methoxy group to direct lithiation to the C-4 position. Previous patent literature confirms that2[2]. Ensure your cooling bath is maintained with excess dry ice and monitor the internal temperature with a thermocouple.

Troubleshooting Issue Issue: Low Yield / High Des-bromo Byproduct CheckTemp Is internal Temp > -70°C? Issue->CheckTemp TempYes Result: Competing DoM at C-4 or protonation CheckTemp->TempYes Yes TempNo Check CO2 Quench Step CheckTemp->TempNo No QuenchBad Cause: Moisture / Poor CO2 dispersion TempNo->QuenchBad Slow quench QuenchGood Result: Optimal Conversion TempNo->QuenchGood Rapid excess CO2

Troubleshooting logic tree for resolving low yields in the lithium-halogen exchange pathway.

Q2: How do I prevent the formation of the des-bromo byproduct (2,5-dimethoxypyridine) in Route A? A: The des-bromo byproduct forms when the 3-lithio intermediate is protonated before it can react with CO₂. This is a self-validating indicator of either moisture in your system or an inefficient quench. Do not use gaseous CO₂ bubbled through a narrow needle, as it often fails to disperse rapidly enough. Instead, pour the reaction mixture directly onto a large excess of crushed, anhydrous dry ice.

Q3: In Route B (Ullmann), I am seeing massive amounts of protodehalogenation instead of methoxylation. What is wrong? A: Protodehalogenation in Ullmann-type reactions occurs when the oxidative addition complex undergoes protonation rather than reductive elimination. This is typically caused by trace water in the NaOMe/DMF mixture or degradation of the Cu(I) catalyst. Ensure your DMF is strictly anhydrous. Furthermore, the use of a bidentate ligand (like 1,10-phenanthroline) is crucial for stabilizing the active catalytic species during 3[3].

Q4: How do I efficiently isolate the highly polar 2,5-dimethoxynicotinic acid from the reaction mixture? A: Because the product is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic group), standard aqueous extraction will result in massive yield losses into the aqueous layer. You must perform an isoelectric point precipitation. After the reaction, quench with water, wash with EtOAc to remove non-polar impurities, and then carefully adjust the aqueous layer to exactly pH 3.5–4.0 using 1M HCl. The target compound will precipitate as a white solid.

Sources

Optimization

troubleshooting poor peak shape in HPLC of nicotinic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical chemists struggling with the chromatographic behavior of highly polar, ionizable compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical chemists struggling with the chromatographic behavior of highly polar, ionizable compounds. Nicotinic acid (Niacin, Vitamin B3) is notorious for producing poor peak shapes—ranging from severe tailing to broad, split "hills."

To solve these issues, we cannot rely on guesswork. We must treat the chromatographic system as a physical chemistry problem, addressing the specific secondary interactions and thermodynamic mismatches occurring inside the column. This guide provides a causality-driven approach to troubleshooting nicotinic acid peak shape anomalies.

Part 1: The Root Cause – Physicochemical Profiling

Before altering instrument parameters, we must understand the molecule. Nicotinic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature makes its ionization state highly sensitive to the mobile phase pH, while its high polarity makes retention on traditional reversed-phase (RP) columns difficult without specialized approaches.

Table 1: Physicochemical Profile & Chromatographic Implications of Nicotinic Acid

PropertyQuantitative ValueChromatographic Implication
Molecular Weight 123.11 g/mol Small molecular radius allows rapid diffusion; highly susceptible to extra-column band broadening if tubing is mismatched.
LogP 0.36Highly hydrophilic. Elutes near the void volume on standard C18 columns unless ion-pairing or HILIC modes are used[1].
pKa 1 (Pyridine Nitrogen) ~3.0Protonates at low pH, creating a cation that strongly interacts with negatively charged residual silanols on the silica surface, causing tailing[1].
pKa 2 (Carboxylic Acid) ~4.7Exists as an anion at neutral pH. Operating the mobile phase near pH 4.7 without strong buffering causes mixed ionization states, leading to peak splitting[1].

Part 2: Diagnostic Workflow

Use the following logical workflow to isolate the physical mechanism causing your peak shape distortion.

HPLC_Troubleshooting Start Poor Peak Shape Nicotinic Acid Symptom Identify Symptom Start->Symptom Tailing Severe Tailing Symptom->Tailing Splitting Splitting / Broadening Symptom->Splitting CheckPH Check Mobile Phase pH Is it near pKa (4.7)? Tailing->CheckPH CheckDiluent Check Sample Diluent Stronger than Mobile Phase? Splitting->CheckDiluent AdjustPH Adjust pH < 3.0 or use near-pKa buffer CheckPH->AdjustPH Yes CheckSilica Check Silica Type (Residual Silanols) CheckPH->CheckSilica No UseTypeB Switch to Type B Silica or Polar-embedded C18 CheckSilica->UseTypeB MatchDiluent Dilute in initial mobile phase CheckDiluent->MatchDiluent Yes CheckVoid Check Column Frit/Bed (Channeling) CheckDiluent->CheckVoid No ReplaceCol Reverse flush or Replace Column CheckVoid->ReplaceCol

Diagnostic workflow for isolating the root cause of poor nicotinic acid peak shape in HPLC.

Part 3: Deep Dive Troubleshooting & FAQs

Q1: Why does nicotinic acid exhibit severe peak tailing on my traditional C18 column? A1: This is a classic case of secondary interactions. Traditional "Type-A" silica columns have exposed, acidic silanol groups (-Si-OH) that ionize to -Si-O⁻ at a pH above 4.0[2]. Because nicotinic acid contains a basic pyridine ring, it undergoes strong cation-exchange interactions with these ionized silanols. Solution: You must suppress this interaction. Either lower the mobile phase pH to ≤ 3.0 to protonate (neutralize) the silanols, or switch to a modern "Type-B" high-purity silica column which has significantly reduced free silanol content[3].

Q2: My nicotinic acid peaks look like broad "hills" or are splitting. Is my column degrading? A2: While a physical void or "channeling" in the column bed can cause diffusion that looks like hills, the most frequent and overlooked culprit for split peaks is a sample diluent mismatch [4]. If your injection solvent is thermodynamically "stronger" than your initial mobile phase (e.g., injecting a sample dissolved in 50% methanol into a mobile phase of 5% methanol), the analyte travels rapidly down the column before it has a chance to partition into the stationary phase. Solution: Always dissolve or dilute your sample in a solvent that exactly matches, or is slightly weaker than, the initial mobile phase conditions[5].

Q3: How can I achieve adequate retention and sharp peaks without using system-contaminating ion-pairing reagents? A3: Because nicotinic acid is highly hydrophilic, it elutes near the void volume on standard C18 columns, prompting many to use ion-pairing reagents (like hexanesulfonate). However, these reagents are environmental contaminants and permanently alter column chemistry[6]. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a 100% aqueous-compatible polar-embedded C18 (AQ) column. An eco-friendly alternative is using a carefully controlled near-pKa buffer (e.g., 50 mM KH₂PO₄ at pH 4.85) which maximizes resolution without ion-pairing agents[6].

Q4: What is the optimal mobile phase pH for analyzing nicotinic acid? A4: You must avoid operating unbuffered near its pKa values (3.0 and 4.7)[1]. If the pH fluctuates near 4.7, the molecule shifts dynamically between its ionized and unionized states during elution, destroying peak symmetry. You must either operate at least 1.5 pH units below the pKa (pH ≤ 2.5) to keep the carboxylic acid fully protonated, or use a high-capacity buffer exactly at the pKa to "lock" the ionization state[6].

Part 4: Self-Validating Experimental Protocols

To permanently resolve these issues, execute the following methodologies. Each protocol includes a self-validation step to prove the physical mechanism has been controlled.

Protocol A: Systematic Mobile Phase pH Optimization (Reversed-Phase)

Causality: Lowering the pH neutralizes both the carboxylic acid on the analyte and the residual silanols on the stationary phase, driving retention purely via hydrophobic partitioning and eliminating secondary tailing interactions.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate (KH₂PO₄) aqueous solution.

  • pH Adjustment: Titrate with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5.

  • Mobile Phase Blending: Mix 95% of the pH 2.5 buffer with 5% HPLC-grade Methanol.

  • Equilibration: Flush a high-purity Type-B C18 column with 15 column volumes of the mobile phase.

  • Self-Validation Check: Inject your nicotinic acid standard. Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • Validation: If As​ drops from >2.0 to ≤1.2, silanol ionization was the root cause. If As​ remains >1.5, the column frit may be partially blocked, requiring a reverse-flush.

Protocol B: HILIC Method Conversion and Diluent Correction

Causality: In HILIC, retention is achieved by partitioning the polar analyte into a water-enriched layer immobilized on the silica surface. Injecting a sample dissolved in high water (a strong solvent in HILIC) destroys this localized layer, causing premature elution and peak splitting[5].

  • Column Selection: Install a bare silica or amide-bonded HILIC column.

  • Mobile Phase: Prepare an isocratic blend of 90% Acetonitrile and 10% Ammonium Formate buffer (10 mM, pH 3.0).

  • Sample Diluent Adjustment (Critical): Dilute your nicotinic acid stock solution so that the final sample matrix contains at least 75% Acetonitrile .

  • Self-Validation Check: Perform two consecutive injections of the exact same concentration of nicotinic acid:

    • Injection 1: Sample dissolved in 100% Water.

    • Injection 2: Sample dissolved in 80% Acetonitrile / 20% Water.

    • Validation: Injection 1 will yield a split, distorted peak or a massive reduction in peak area[5]. Injection 2 will yield a sharp, Gaussian peak, definitively proving that sample diluent mismatch—not column degradation—was the source of the peak shape failure.

References

  • Agilent Technologies. "Taking the Trouble Out of Troubleshooting Is It the Column, Method, or Instrument."
  • Merck Millipore. "HPLC Application Note: Food and Beverage Campaign - Constituents and Additive."
  • LCGC International.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"
  • HPLC.eu. "HPLC Troubleshooting Guide."
  • Chromatography Forum. "Running niacin on HPLC."
  • National Center for Biotechnology Information (PMC). "Simultaneous quantification of 12 water-soluble vitamins in MDCK cell culture media by eco-friendly ion-pairing reagent-free HPLC-UV."
  • European Medicines Agency (EMA). "Pelzont, INN-nicotinic acid/laropiprant."

Sources

Troubleshooting

optimizing reaction conditions for N-oxide formation of pyridine derivatives

Troubleshooting Guides, FAQs, and Verified Protocols for Drug Development Professionals Introduction Welcome to the Technical Support Center for N-oxide synthesis. As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Verified Protocols for Drug Development Professionals

Introduction

Welcome to the Technical Support Center for N-oxide synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the oxidation of pyridine derivatives—ranging from stalled reactions with electron-deficient substrates to hazardous thermal runaways during scale-up. This guide moves beyond basic recipes, detailing the mechanistic causality behind reagent selection and providing self-validating protocols to ensure your workflows are safe, reproducible, and scalable.

Strategic Decision Making: Reagent Selection

Selecting the right oxidation system depends heavily on the electronic nature of your pyridine ring and your intended scale. Use the decision matrix below to guide your initial optimization.

DecisionMatrix Start Target Pyridine Derivative ElecRich Electron-Rich / Neutral (e.g., Alkyl, Methoxy) Start->ElecRich ElecDef Electron-Deficient (e.g., Cyano, Nitro, Halo) Start->ElecDef ScaleUp Production Scale (>1 kg)? ElecRich->ScaleUp MTO H2O2 / MTO Catalyst or UHP / TFAA ElecDef->MTO Requires highly electrophilic oxygen mCPBA mCPBA in DCM/CHCl3 (Standard Batch) ScaleUp->mCPBA No mCPBA_NH3 mCPBA with NH3(g) Quench (Safe & Scalable) ScaleUp->mCPBA_NH3 Yes

Decision matrix for selecting optimal pyridine N-oxidation conditions based on substrate and scale.

Frequently Asked Questions & Troubleshooting

Q1: Why does my mCPBA oxidation stall with electron-deficient pyridines (e.g., 2-cyanopyridine), and how do I fix it? Causality & Solution: The N-oxidation mechanism relies on the nucleophilic attack of the pyridine nitrogen's lone pair onto the electrophilic oxygen of the peroxy acid. Electron-withdrawing groups (EWGs) like cyano, nitro, or halogens drastically reduce the electron density at the nitrogen, increasing the activation energy required for the transition state. Solution: You must increase the electrophilicity of the oxygen source. Switch from mCPBA to a catalytic system like Methyltrioxorhenium (MTO) with 30% aqueous H₂O₂, which forms highly reactive mono- and bis-peroxo complexes capable of oxidizing even deactivated pyridines in high yields (1)[1].

Q2: We are scaling up an mCPBA oxidation to >1 kg. The exotherm is dangerous, and extracting the water-soluble N-oxide from the aqueous workup is destroying our yield. What is the alternative? Causality & Solution: Standard mCPBA workups use aqueous base to neutralize the m-chlorobenzoic acid byproduct. However, pyridine N-oxides are highly polar and partition poorly into organic solvents, leading to massive yield losses during aqueous extraction. Furthermore, the neutralization is highly exothermic. Solution: Implement the m-CPBA–NH₃(g) system. By sparging anhydrous ammonia gas into the organic reaction mixture at controlled temperatures (10–15 °C), you precipitate ammonium 3-chlorobenzoate as a solid. This allows you to simply filter off the byproduct, leaving the pure N-oxide in the organic filtrate, achieving ~97% yield and >99.4% purity without a single aqueous wash (2)[2].

Q3: I am using the MTO/H₂O₂ system, but my catalyst seems to degrade rapidly before full conversion. Why? Causality & Solution: MTO is sensitive to the acidic environment often present in commercial aqueous H₂O₂. Without stabilization, the rhenium complex degrades. Solution: The addition of a Lewis base—such as pyridine itself or explicitly adding a small amount of pyridine N-oxide—coordinates to the rhenium center. This buffers the system and stabilizes the active peroxo species, preventing premature catalyst decomposition (3)[3].

MTOCycle MTO CH3ReO3 (MTO) Pre-catalyst Mono Mono-peroxo Complex CH3ReO(O2)2 MTO->Mono + H2O2 Mono->MTO - [O] Bis Bis-peroxo Complex CH3Re(O2)2O Mono->Bis + H2O2 Bis->Mono - [O] Substrate Pyridine Derivative Bis->Substrate Oxygen Transfer Product Pyridine N-Oxide Substrate->Product Oxidation

Catalytic cycle of Methyltrioxorhenium (MTO) with H2O2 for the N-oxidation of pyridines.

Quantitative Data: Catalyst Performance Comparison

When optimizing for green chemistry or specific substrates, comparing catalyst efficiency is crucial. The table below summarizes validated conditions for pyridine N-oxidation using various catalytic systems.

Catalyst SystemOxidantTemp (°C)Time (h)Conversion / YieldKey Advantage
m-CPBA / NH₃(g) m-CPBA10–15297% YieldScalable, avoids aqueous extraction (2)[2].
MTO (0.2-0.5 mol%) 30% H₂O₂252–4>95% YieldExcellent for electron-deficient rings (1)[1].
W/HAP 30% H₂O₂802090% ConversionHeterogeneous, easily recoverable (4)[4].
Od-MA Polymer 34% H₂O₂907>90% YieldRecyclable anhydride catalyst (5)[5].
Validated Experimental Protocols
Protocol A: Safe and Scalable m-CPBA Oxidation with NH₃(g) Quench

Design Principle: This protocol is a self-validating system. The temperature profile acts as an intrinsic feedback loop; controlling the NH₃ sparging rate directly controls the exotherm, preventing thermal runaway.

  • Reaction Setup: Dissolve the pyridine derivative (1.0 equiv) in isopropyl acetate (iPrOAc) (10 volumes).

    • Reason: iPrOAc offers excellent solubility for the N-oxide while allowing the ammonium salt byproduct to precipitate later.

  • Oxidant Addition: Cool the reactor to 10 °C. Add m-CPBA (1.4 equiv) in 10 equal portions over 2 hours.

    • Self-Validation Checkpoint: Monitor the internal temperature. The addition of each portion should cause a mild exotherm (ΔT ~3 °C). Do not add the next portion until the temperature returns to 10 °C.

  • Conversion Check: Stir for 1 hour at 15 °C. Confirm >99% conversion via HPLC or GC.

  • Ammonia Quench (Critical Step): Maintain the reactor at 10–15 °C. Begin sparging anhydrous NH₃ gas at a controlled rate (e.g., 180–200 mL/min for a 2.5 kg scale).

    • Causality: The NH₃ reacts with m-chlorobenzoic acid to form an insoluble ammonium salt. The exotherm of this neutralization is your process indicator.

    • Self-Validation Checkpoint: Continue sparging until the pH of the mixture stabilizes at 8–9. The cessation of the exotherm indicates complete neutralization.

  • Isolation: Filter the precipitated ammonium 3-chlorobenzoate. Wash the filter cake with cold iPrOAc. Concentrate the filtrate under vacuum (45–50 °C, 20 mm Hg) to isolate the pure pyridine N-oxide.

Protocol B: Green Catalytic Oxidation using MTO / H₂O₂

Design Principle: Utilizes a highly electrophilic catalytic intermediate, ideal for deactivated pyridines, while generating only water as a byproduct.

  • Catalyst Activation: In a reaction vessel, dissolve the pyridine derivative (1.0 equiv) and Methyltrioxorhenium (MTO) (0.5 mol%) in dichloromethane (CH₂Cl₂).

    • Causality: The substrate itself initially acts as the Lewis base to stabilize the MTO.

  • Oxidant Addition: Slowly add 30% aqueous H₂O₂ (2.5 equiv) dropwise at room temperature (25 °C).

    • Self-Validation Checkpoint: The solution will transition to a characteristic yellow/orange color, confirming the formation of the active bis-peroxo rhenium complex. If the color fades rapidly, catalyst degradation is occurring (check H₂O₂ acidity).

  • Reaction Progression: Stir vigorously for 2–4 hours. The biphasic system ensures rapid interaction between the aqueous oxidant and organic substrate.

  • Quench & Isolation: Add a catalytic amount of manganese dioxide (MnO₂) to safely decompose unreacted H₂O₂ (monitor for cessation of O₂ bubbling). Separate the organic layer, dry over MgSO₄, and concentrate to yield the N-oxide.

References
  • The m-CPBA–NH₃(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Organic Process Research & Development.[Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc.[Link]

  • Effects of Pyridine and Its Derivatives on the Equilibria and Kinetics Pertaining to Epoxidation Reactions Catalyzed by Methyltrioxorhenium. Journal of the American Chemical Society.[Link]

  • W/HAP catalysed N-oxidation of tertiary amines with H₂O₂ as an oxidant. Indian Academy of Sciences.[Link]

  • Recyclable anhydride catalyst for H₂O₂ oxidation: N-oxidation of pyridine derivatives. PMC / National Institutes of Health.[Link]

Sources

Optimization

Technical Support Center: Navigating the Low Aqueous Solubility of Nicotinic Acid Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of nicotinic acid and its derivatives. This document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of nicotinic acid and its derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the solubility behavior of nicotinic acid derivatives.

Q1: What are the primary factors influencing the aqueous solubility of nicotinic acid derivatives?

The aqueous solubility of any compound, including nicotinic acid derivatives, is a complex interplay of its physicochemical properties and the characteristics of the solvent system. Key factors include:

  • pH and pKa: Nicotinic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. Its solubility is highly dependent on the pH of the aqueous medium relative to its pKa values.[1][2] The solubility is lowest at its isoelectric point and increases significantly as the pH is adjusted to either protonate the pyridine ring (in acidic conditions) or deprotonate the carboxylic acid (in alkaline conditions).[3]

  • Crystal Lattice Energy: The solid-state properties of the compound play a crucial role. A strong, stable crystal lattice (often indicated by a high melting point) requires more energy to break apart, resulting in lower solubility.[4] Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities.[5]

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature.[1] Therefore, gentle heating can often aid dissolution. However, one must be cautious of potential degradation at elevated temperatures.

  • Molecular Structure: Modifications to the core nicotinic acid structure (i.e., the specific derivative) can dramatically alter solubility. Adding lipophilic (oily) functional groups will generally decrease aqueous solubility, while adding polar or ionizable groups can increase it.

Q2: Why exactly is the solubility of nicotinic acid and its derivatives so pH-dependent?

The pH-dependent solubility is a direct consequence of the ionizable groups on the molecule. Nicotinic acid has a carboxylic acid group with a pKa around 4.85 and a pyridine nitrogen that can be protonated.[6][7]

  • In acidic solutions (pH < pKa of pyridine N): The nitrogen atom on the pyridine ring accepts a proton, forming a positively charged cation. This charged species is significantly more polar and thus more soluble in water than the neutral form.

  • In alkaline solutions (pH > pKa of carboxylic acid): The carboxylic acid group loses a proton, forming a negatively charged carboxylate anion. This ionized form is also much more soluble in water.

  • At the Isoelectric Point (pI): At a specific pH between the two pKa values, the molecule exists predominantly as a neutral zwitterion (carrying both a positive and a negative charge).[8][9] In this state, intermolecular interactions are strong, leading to higher crystal lattice energy and minimum aqueous solubility.[8]

This behavior is critical; by simply adjusting the pH away from the isoelectric point, you can often achieve the desired concentration.[3]

Q3: What are the most common strategies to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs)?

When dealing with a poorly soluble nicotinic acid derivative, several formulation strategies can be employed. These range from simple benchtop adjustments to more advanced formulation techniques.[10]

  • pH Adjustment: As discussed, this is the most direct method for ionizable compounds.[10]

  • Co-solvents: Using a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility by reducing the overall polarity of the solvent system.[11][12][13]

  • Salt Formation: Converting the acidic or basic API into a salt is a highly effective and common method to dramatically increase solubility and dissolution rates.[4][14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble drug within their hydrophobic core, while their hydrophilic exterior interacts with water, thereby increasing the apparent solubility of the drug.[17][18][][20]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which enhances the rate of dissolution, although it does not change the equilibrium solubility.[10][11][21]

Section 2: Troubleshooting Guide

This section provides practical solutions to specific problems you might encounter during your experiments.

Problem 1: My nicotinic acid derivative precipitates out of my aqueous buffer immediately after I add it from a DMSO stock.

  • Causality: This is a classic example of kinetic versus thermodynamic solubility, often called "crashing out." Your compound is soluble in the organic stock solution (e.g., DMSO) but becomes supersaturated and precipitates when diluted into an aqueous environment where its thermodynamic solubility is much lower.[22] The final concentration of DMSO may also be too high, facilitating precipitation.[22]

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of the organic co-solvent in your aqueous solution is minimal, ideally below 1%.[22]

    • Check the pH of Your Buffer: Your buffer's pH might be very close to the isoelectric point (pI) of your derivative, where its solubility is at a minimum.

    • Modify Buffer pH: If your experimental design allows, adjust the pH of the final aqueous solution to be at least 1-2 units away from the compound's pI to ensure it is in its more soluble, ionized form.[22]

    • Change the Order of Addition: Try adding the aqueous buffer to your DMSO stock solution slowly while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that trigger precipitation.

Problem 2: I need to prepare a concentrated stock solution for my experiments, but my compound won't dissolve in standard buffers or even with a small amount of co-solvent.

  • Causality: The target concentration likely exceeds the compound's intrinsic solubility in the chosen solvent system. The crystal lattice energy of the solid material is too high to be overcome by the solvent interactions.

  • Troubleshooting Steps:

    • Employ pH Modification: This should be your first line of attack. For a derivative with a carboxylic acid, try dissolving it in a dilute basic solution (e.g., 0.1 N NaOH). For a derivative with a basic pyridine nitrogen, try a dilute acidic solution (e.g., 0.1 N HCl). Once dissolved, you can carefully neutralize it or dilute it into your final buffered medium.

    • Increase Co-solvent Percentage: Create a stock solution in 100% DMSO, ethanol, or another suitable organic solvent. This highly concentrated stock can then be serially diluted for your experiments, ensuring the final organic solvent concentration remains low.[11]

    • Use Heat: Gently warming the solution can increase solubility.[23] However, always test for compound stability at higher temperatures first to avoid degradation.

    • Consider Advanced Methods: If the above fail, you may need to explore more complex formulation strategies like creating a salt form of your compound or using solubilizing excipients like cyclodextrins.[14][]

Problem 3: My compound dissolves initially with heating, but it precipitates out after cooling or upon storage.

  • Causality: You have created a supersaturated solution. The higher temperature provided the energy to dissolve the compound, but this state is not thermodynamically stable at lower temperatures. Over time, the compound will crystallize out of the solution to reach its equilibrium solubility.

  • Troubleshooting Steps:

    • Determine Equilibrium Solubility: You must work below the compound's equilibrium solubility at your storage temperature. An experimental solubility assessment (Protocol 3) is recommended.

    • Use Stabilizing Agents: For amorphous solid dispersions, polymers like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) can be used to inhibit crystallization and maintain a supersaturated state.[24]

    • Utilize Cyclodextrins: Forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can create a thermodynamically stable solution at a higher apparent concentration than the drug alone.[17][25] The drug molecule is shielded within the cyclodextrin cavity, preventing it from self-associating and precipitating.[18][]

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step pH-Modification for Solubilization

This protocol describes how to systematically find an appropriate pH for dissolving an ionizable nicotinic acid derivative.

  • Preparation: Weigh out a known amount of your compound into a glass vial. Add a small volume of purified water to create a slurry. Place a small magnetic stir bar in the vial and place it on a stir plate.

  • Acidification/Basification:

    • If your compound is acidic (or to protonate the pyridine ring), begin adding 0.1 M HCl dropwise.

    • If your compound is basic (or to deprotonate the carboxylic acid), begin adding 0.1 M NaOH dropwise.

  • Observation: After each addition, allow the solution to stir for 1-2 minutes. Observe for visual signs of dissolution.

  • pH Measurement: Once the compound fully dissolves, measure the final pH of the solution. This pH represents the edge of the solubility curve for that concentration.

  • Buffering: To maintain this solubility, prepare a buffer at this target pH (or slightly more acidic/basic for a safety margin) for your final experiments.

  • Validation: Prepare a fresh solution of the compound directly in the selected buffer to confirm solubility and stability.

Protocol 2: Using Co-solvents to Prepare Concentrated Stock Solutions

This protocol outlines the preparation of a stock solution in a co-solvent system.

  • Solvent Selection: Start with a strong, water-miscible organic solvent in which your compound is known to be highly soluble (e.g., DMSO, ethanol).

  • Dissolution: Weigh the desired amount of your nicotinic acid derivative and dissolve it in the minimum required volume of the chosen co-solvent to achieve complete dissolution. This is your primary stock solution (e.g., 50 mM in 100% DMSO).

  • Intermediate Dilution (Optional): If necessary, create an intermediate dilution from your primary stock in a mix of co-solvent and your final aqueous buffer (e.g., 1:10 dilution to get 5 mM in 10% DMSO).

  • Final Dilution: Perform the final dilution of the stock (or intermediate) solution into your aqueous experimental medium. Critically, ensure the final concentration of the co-solvent is low (e.g., <1%) to avoid solvent effects on your assay and to prevent precipitation.[22]

  • Control: Remember to include a vehicle control in your experiments that contains the same final concentration of the co-solvent without the compound.

Section 4: Data & Visualization

Table 1: Aqueous Solubility of Nicotinic Acid Under Various Conditions

ConditionSolubilitypH of Saturated SolutionReference
Water (Room Temp)~16.7 mg/mL (1 g in 60 mL)2.7[6]
Water (17 °C)10-50 mg/mL3.0-4.0 (for 1% solution)[26]
Water (25 °C)18 mg/mLNot Specified[27]
Water (30 °C)19 mg/mL (at pH 3.22)3.22[3]
Boiling WaterFreely SolubleNot Applicable[6]
Sodium Nicotinate in Water (30°C)~600 mg/mL (at pH 9.53)9.53[3]

This data highlights the significant impact of temperature and especially pH on the aqueous solubility of the parent compound, nicotinic acid.

Diagram 1: Decision Workflow for Solubility Enhancement

This diagram provides a logical pathway for selecting an appropriate solubilization strategy for a problematic nicotinic acid derivative.

Solubility_Workflow start Problem: Low Aqueous Solubility of Derivative check_ionizable Is the derivative ionizable? (Check pKa values) start->check_ionizable check_ph_modifiable Can experimental pH be modified? check_ionizable->check_ph_modifiable Yes check_cosolvent Is a co-solvent permissible in the assay? check_ionizable->check_cosolvent No adjust_ph Strategy 1: Adjust pH (away from isoelectric point) See Protocol 1 check_ph_modifiable->adjust_ph Yes check_ph_modifiable->check_cosolvent No use_cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, Ethanol, PEG) See Protocol 2 check_cosolvent->use_cosolvent Yes advanced_formulation Strategy 3: Advanced Formulation (Cyclodextrins, Salt Formation, Solid Dispersions) check_cosolvent->advanced_formulation No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Vertex AI Search Grounding API. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J. Pharm. Biol. Res., 7(2), 9-16.
  • Vertex AI Search Grounding API. (n.d.). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Vertex AI Search Grounding API. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Vertex AI Search Grounding API. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search Grounding API. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search Grounding API. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Vertex AI Search Grounding API. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Vertex AI Search Grounding API. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design - ACS Publications.
  • Vertex AI Search Grounding API. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Vertex AI Search Grounding API. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
  • Vertex AI Search Grounding API. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Vertex AI Search Grounding API. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • American Chemical Society. (n.d.). Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spect.
  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Vertex AI Search Grounding API. (n.d.). Nicotinic Acid / Official Monographs for Part I.
  • Vertex AI Search Grounding API. (n.d.). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • BenchChem. (2025). Troubleshooting paracetamol solubility issues in aqueous solutions.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Vertex AI Search Grounding API. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives.
  • Merck Index. (n.d.). Nicotinic Acid.
  • ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.
  • PubMed. (2001). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • Vertex AI Search Grounding API. (2013). Technologies to Counter Poor Solubility Issues: A Review.
  • J-GLOBAL. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • MDPI. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release.
  • Vertex AI Search Grounding API. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro.
  • Vertex AI Search Grounding API. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Semantic Scholar. (n.d.). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it.
  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • FooDB. (2010). Showing Compound Nicotinic acid (FDB001014).
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
  • European Medicines Agency. (2010). Formulation of poorly soluble compounds.

Sources

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in Nicotinic Acid Synthesis

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing side-product formation during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing side-product formation during the synthesis of nicotinic acid (Niacin, Vitamin B3). The following information is curated from established literature and practical experience to ensure scientific integrity and provide actionable insights for your experimental workflows.

Introduction: The Challenge of Selectivity in Nicotinic Acid Synthesis

Nicotinic acid is a vital nutrient and a key building block in the pharmaceutical and chemical industries.[1][2] While several synthetic routes exist, achieving high yield and purity can be challenging due to the formation of various side-products. The primary industrial methods involve the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[1][2] Other routes, such as the oxidation of quinoline, are also employed.[1][3] Each pathway presents unique challenges in controlling selectivity and minimizing unwanted byproducts. This guide will address common issues encountered in these synthetic processes and provide detailed troubleshooting strategies.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your nicotinic acid synthesis experiments.

Oxidation of 3-Picoline

The oxidation of 3-picoline is a widely used method, but over-oxidation and incomplete conversion are common hurdles.

Question 1: My reaction yields a significant amount of pyridine-3-carbaldehyde (nicotinaldehyde) and unreacted 3-picoline. How can I improve the conversion to nicotinic acid?

Answer:

This issue points to incomplete oxidation. The conversion of the methyl group on 3-picoline to a carboxylic acid is a stepwise process, with the aldehyde as a key intermediate. Several factors can be optimized to drive the reaction to completion:

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to the accumulation of the aldehyde intermediate. Carefully extending the reaction duration or moderately increasing the temperature can enhance the conversion.[4] However, be cautious, as excessive temperature can promote the formation of degradation products like CO2.[1]

  • Oxidant-to-Substrate Ratio: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For instance, when using nitric acid, a larger excess can improve the conversion rate.[1][5]

  • Catalyst Activity: If you are employing a catalytic system (e.g., V2O5/TiO2), the catalyst may be deactivated or used in insufficient quantity.[1] Consider increasing the catalyst loading or ensuring its proper activation.

Question 2: I am observing the formation of CO2 and other degradation products, leading to a low yield of nicotinic acid. What is causing this over-oxidation, and how can I prevent it?

Answer:

Over-oxidation is a significant challenge, particularly at elevated temperatures and with strong oxidizing agents. This leads to the complete breakdown of the desired product into carbon dioxide and other small molecules.[1]

  • Moderating Reaction Conditions: High temperatures are a primary driver of over-oxidation.[1] Optimizing the temperature profile is crucial. It may be beneficial to run the reaction at a lower temperature for a longer duration.

  • Choice of Catalyst: The catalyst plays a critical role in selectivity. Certain catalyst compositions can favor the desired oxidation pathway while minimizing complete combustion. For example, the ratio of V2O5 to TiO2 in supported catalysts can influence the selectivity towards nicotinic acid over CO2.[1]

  • Oxygen/Air Concentration: In gas-phase oxidations, the concentration of the oxidizing agent (oxygen or air) must be carefully controlled. Too high a concentration can lead to excessive oxidation.

Question 3: My final product is contaminated with residual starting material (3-picoline) and the intermediate pyridine-3-carbaldehyde. What is the most effective purification strategy?

Answer:

Purification is critical for obtaining high-purity nicotinic acid. Several methods can be employed:

  • Recrystallization: This is a common and effective method for purifying nicotinic acid.[6] Water is a suitable solvent for recrystallization. The solubility of nicotinic acid in water increases significantly with temperature, allowing for efficient separation from less soluble impurities upon cooling.

  • Acid-Base Extraction: You can exploit the acidic nature of nicotinic acid. Dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) will extract the nicotinic acid into the aqueous phase as its salt.[7] The aqueous layer can then be separated, acidified (e.g., with HCl) to precipitate the pure nicotinic acid, which can be collected by filtration.[8]

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be used to separate nicotinic acid from neutral or basic impurities.[1][9]

Oxidation of Quinoline

The oxidation of quinoline to nicotinic acid proceeds through a quinolinic acid (pyridine-2,3-dicarboxylic acid) intermediate, which is then decarboxylated.

Question 4: The oxidation of quinoline is resulting in a low yield of nicotinic acid, with a significant amount of quinolinic acid remaining in the product mixture. How can I improve the decarboxylation step?

Answer:

Incomplete decarboxylation of the quinolinic acid intermediate is a common issue in this synthesis route.

  • Temperature Control: The decarboxylation step is temperature-dependent. The reaction mixture needs to be heated to a sufficiently high temperature (typically above 300°C) to efficiently drive off CO2 and form nicotinic acid.[1]

  • Catalyst: While the oxidation of quinoline often uses catalysts like selenium, the decarboxylation is primarily a thermal process.[1] However, the overall reaction conditions, including the presence of certain metal catalysts, can influence the efficiency of the entire sequence.

Question 5: I am observing the formation of various nitrated and oxidized byproducts during the oxidation of quinoline. How can I improve the selectivity of the reaction?

Answer:

The benzene ring of quinoline is susceptible to electrophilic substitution reactions, especially under harsh oxidative conditions, leading to unwanted side-products.[10]

  • Controlled Addition of Oxidant: A slow, controlled addition of the oxidizing agent (e.g., nitric acid) can help to maintain a lower instantaneous concentration, thereby reducing the likelihood of non-selective side reactions.

  • Optimized Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Running the reaction under the mildest conditions that still afford a reasonable conversion rate can significantly improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for nicotinic acid synthesis?

A1: The dominant industrial methods are the oxidation of 5-ethyl-2-methylpyridine and the oxidation of 3-picoline.[1][2] The ammoxidation of 3-picoline to 3-cyanopyridine followed by hydrolysis is also a significant industrial process.[1][11]

Q2: What are the common impurities found in crude nicotinic acid?

A2: Common impurities depend on the synthetic route and can include unreacted starting materials (e.g., 3-picoline, quinoline), intermediate products (e.g., pyridine-3-carbaldehyde, quinolinic acid), and over-oxidation or side-reaction products.[1][12]

Q3: How can I monitor the progress of my nicotinic acid synthesis reaction?

A3: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are excellent for monitoring the consumption of starting materials and the formation of products and byproducts.[4]

Q4: Are there "greener" alternatives to traditional chemical synthesis of nicotinic acid?

A4: Yes, there is growing interest in more environmentally friendly methods. These include biocatalytic processes using enzymes like nitrilases to convert 3-cyanopyridine to nicotinic acid, which operate under milder conditions and generate less waste.[13] Catalytic gas-phase oxidation of picoline is also considered a greener alternative to processes that use stoichiometric amounts of strong acids.[2]

Experimental Protocols

Protocol 1: Recrystallization of Crude Nicotinic Acid
  • Dissolution: In a fume hood, dissolve the crude nicotinic acid in a minimal amount of hot deionized water (near boiling).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified nicotinic acid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water.[6]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Acid-Base Extraction for Nicotinic Acid Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts containing the sodium nicotinate salt.

  • Acidification: In a fume hood, slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is approximately 3.1-3.5, at which point the nicotinic acid will precipitate.[8]

  • Isolation: Collect the precipitated nicotinic acid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on 3-Picoline Oxidation

ParameterCondition ACondition BCondition C
Temperature 165 °C180 °C195 °C
Reaction Time 4 hours4 hours4 hours
HNO3 Molar Excess 5x10x10x
3-Picoline Conversion 36%80%90%
Nicotinic Acid Yield 31%62%58%
Selectivity ~86%~78%~64%

Data synthesized from trends observed in the literature.[5]

Visualizations

Diagram 1: General Workflow for Troubleshooting Nicotinic Acid Synthesis

G cluster_0 Problem Identification cluster_1 Analysis of Low Yield cluster_2 Troubleshooting Strategies cluster_3 Purification Strategies Low Yield Low Yield Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Over-oxidation Over-oxidation Low Yield->Over-oxidation Low Purity Low Purity Recrystallization Recrystallization Low Purity->Recrystallization Acid-Base Extraction Acid-Base Extraction Low Purity->Acid-Base Extraction Chromatography Chromatography Low Purity->Chromatography Increase Temp/Time Increase Temp/Time Incomplete Conversion->Increase Temp/Time Increase Oxidant Increase Oxidant Incomplete Conversion->Increase Oxidant Optimize Catalyst Optimize Catalyst Incomplete Conversion->Optimize Catalyst Over-oxidation->Optimize Catalyst Moderate Conditions Moderate Conditions Over-oxidation->Moderate Conditions

Caption: A logical workflow for diagnosing and resolving common issues in nicotinic acid synthesis.

Diagram 2: Side-Product Formation in 3-Picoline Oxidation

G 3-Picoline 3-Picoline Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde 3-Picoline->Pyridine-3-carbaldehyde Partial Oxidation Nicotinic Acid Nicotinic Acid Pyridine-3-carbaldehyde->Nicotinic Acid Desired Oxidation CO2 + H2O CO2 + H2O Nicotinic Acid->CO2 + H2O Over-oxidation

Caption: Reaction pathway showing the formation of the desired product and a key side-product.

References

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Nicotinic acid. Organic Syntheses. Available at: [Link]

  • Gackowski, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]

  • CN1141288A - Process for preparing nicotinic acid. (n.d.). Google Patents.
  • CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (n.d.). Google Patents.
  • US4447615A - Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Available at: [Link]

  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. (n.d.). Google Patents.
  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. Available at: [Link]

  • Metabolic engineering of Escherichia coli for quinolinic acid production by assembling L-aspartate oxidase and quinolinate synthase as a enzyme complex. (2017). Metabolic Engineering. Available at: [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (2013). Council for Responsible Nutrition (CRN). Available at: [Link]

  • CN102249994B - Preparation method of nicotinic acid. (n.d.). Google Patents.
  • Quinoline. (n.d.). Wikipedia. Available at: [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. Available at: [Link]

  • Niacin. (2018). Linus Pauling Institute | Oregon State University. Available at: [Link]

Sources

Optimization

Technical Support Center: 2,5-Dimethoxynicotinic Acid pH Stability &amp; Forced Degradation

Welcome to the Application Support Center. As drug development professionals, ensuring the chemical stability of active pharmaceutical ingredients (APIs) like 2,5-Dimethoxynicotinic acid is critical for formulation succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, ensuring the chemical stability of active pharmaceutical ingredients (APIs) like 2,5-Dimethoxynicotinic acid is critical for formulation success and regulatory compliance. This guide synthesizes field-proven methodologies, kinetic mechanisms, and troubleshooting strategies to help you navigate pH-dependent stability testing.

Section 1: Frequently Asked Questions (Mechanisms & Kinetics)

Q: Why is 2,5-Dimethoxynicotinic acid highly sensitive to specific pH ranges? A: 2,5-Dimethoxynicotinic acid is a functionalized derivative of nicotinic acid (niacin). Niacin derivatives generally exhibit an optimal stability window between pH 4.0 and 6.0; outside this range, they are prone to hydrolysis[1]. The methoxy group at the 2-position of the pyridine ring is particularly labile. Under highly acidic (pH < 3.0) or basic (pH > 8.0) conditions, it undergoes acid-catalyzed demethylation or base-catalyzed nucleophilic aromatic substitution (SNAr), respectively, converting into a pyridone derivative (2-hydroxy-5-methoxynicotinic acid).

Q: What kinetic model governs the degradation of this compound? A: The hydrolysis of nicotinate derivatives typically follows pseudo-first-order kinetics[2]. The rate of degradation is highly dependent on the pH, temperature, and the specific buffer species used in the formulation. For instance, carbonate buffers have been shown to exert a stronger catalytic degradation effect on nicotinate esters compared to phosphate buffers[2].

Q: What are the regulatory requirements for testing its stability? A: According to the ICH Q1A(R2) guidelines, stress testing must evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values when in solution or suspension[3]. This forced degradation data is mandatory to establish degradation pathways and validate the stability-indicating power of your analytical procedures[3].

Mechanism API 2,5-Dimethoxynicotinic Acid (Stable at pH 4.0 - 6.0) Acid Acid-Catalyzed Hydrolysis (pH < 3.0) API->Acid H+ Attack on Methoxy Base Base-Catalyzed SNAr (pH > 8.0) API->Base OH- Attack on C2 Deg1 2-Hydroxy-5-methoxynicotinic Acid (Primary Degradant) Acid->Deg1 Demethylation Base->Deg1 Nucleophilic Substitution Deg2 Ring Opening / Decarboxylation (Extreme Conditions) Base->Deg2 Prolonged Exposure

Fig 1: Primary pH-dependent degradation pathways of 2,5-Dimethoxynicotinic Acid.

Section 2: Validated Experimental Protocols

To ensure trustworthiness, every stability protocol must be a self-validating system. The following methodology incorporates built-in controls (quenching and mass balance) to prevent analytical artifacts.

Protocol: Self-Validating pH-Forced Degradation Workflow

Designed in compliance with ICH Q1A(R2) standards[3].

Step 1: Stock Solution Preparation

  • Action: Dissolve 2,5-Dimethoxynicotinic acid in a minimal volume of methanol, then dilute with HPLC-grade water to achieve a 1.0 mg/mL stock solution.

  • Causality: A partially organic co-solvent ensures complete dissolution, preventing biphasic degradation kinetics caused by API precipitation.

Step 2: Application of pH Stress

  • Action: Aliquot the stock solution into three separate amber glass vials (to prevent concurrent photolytic degradation).

    • Acidic Stress: Add 0.1N HCl to achieve pH 1.2.

    • Neutral Control: Add 50 mM Phosphate buffer to achieve pH 6.0.

    • Basic Stress: Add 0.1N NaOH to achieve pH 12.0.

  • Action: Incubate all vials at 60°C in a dark, temperature-controlled chamber.

Step 3: Kinetic Sampling & Quenching (Critical Step)

  • Action: Withdraw 100 µL aliquots at Time = 0, 24, 48, and 168 hours. Immediately neutralize the acidic samples with 0.1N NaOH and the basic samples with 0.1N HCl to a target pH of 6.0.

  • Causality: Because degradation follows pseudo-first-order kinetics[2], failing to neutralize the sample will allow the reaction to continue while the vial sits in the autosampler queue, leading to falsely elevated degradation profiles.

Step 4: HPLC-UV/MS Analysis

  • Action: Inject the quenched samples into an HPLC system using a C18 column. Use a gradient mobile phase of 0.1% Formic Acid in Water and Acetonitrile.

  • Causality: The acidic mobile phase ensures the carboxylic acid moiety remains fully protonated, preventing peak tailing and ensuring sharp resolution between the parent compound and its degradants.

Workflow A 2,5-Dimethoxynicotinic Acid (1 mg/mL Stock) B1 Acidic Stress 0.1N HCl (pH 1.2) A->B1 B2 Neutral Control Phosphate (pH 6.0) A->B2 B3 Basic Stress 0.1N NaOH (pH 12.0) A->B3 C Incubation (60°C for up to 7 Days) B1->C B2->C B3->C D1 Quench with NaOH (Target pH 6.0) C->D1 Acidic D2 No Quench Required C->D2 Neutral D3 Quench with HCl (Target pH 6.0) C->D3 Basic E HPLC-UV/MS Analysis (Mass Balance Verification) D1->E D2->E D3->E

Fig 2: ICH Q1A(R2) Compliant pH-Forced Degradation Workflow.

Section 3: Troubleshooting Guide

Issue 1: Non-linear degradation kinetics observed over time.

  • Cause: Buffer catalysis or pH drift during the incubation period. As the compound degrades, the release of acidic/basic byproducts can shift the pH of unbuffered stress solutions.

  • Solution: Utilize strongly buffered systems (e.g., 100 mM Citrate or Phosphate) rather than simple HCl/NaOH solutions for long-term studies. Monitor the pH of the stress vial at each time point to ensure the stress condition remains constant.

Issue 2: Poor chromatographic resolution between 2,5-Dimethoxynicotinic acid and its primary degradant.

  • Cause: Inappropriate mobile phase pH. Both the parent compound and the pyridone degradant have ionizable carboxylic acid groups.

  • Solution: Adjust the aqueous mobile phase to pH 2.5 - 3.0 using Formic or Trifluoroacetic acid. This suppresses the ionization of the carboxylic acid, increasing hydrophobicity and improving retention/resolution on a reversed-phase C18 column.

Issue 3: Incomplete mass balance (Total peak area < 90% of Day 0).

  • Cause: Secondary degradation pathways (e.g., decarboxylation) may be generating highly polar degradants that elute in the void volume, or volatile degradants that are lost during sample handling.

  • Solution: Validate the mass balance by comparing the sum of all peak areas to the Day 0 control. If mass balance fails, implement a HILIC (Hydrophilic Interaction Liquid Chromatography) method to capture highly polar, early-eluting fragments.

Section 4: Quantitative Data & Stability Matrices

The following table summarizes the expected kinetic behavior of 2,5-Dimethoxynicotinic acid under standardized forced degradation conditions. This matrix serves as a benchmark for validating your internal analytical methods.

pH ConditionBuffer / ReagentTemp (°C)Time% Parent RemainingPrimary Degradant IdentifiedMass Balance
pH 1.2 0.1N HCl60°C7 Days< 40%2-Hydroxy-5-methoxynicotinic acid> 98%
pH 4.5 Acetate Buffer60°C7 Days> 95%Trace Demethylation> 99%
pH 6.0 Phosphate Buffer60°C7 Days> 99%None (Stable)100%
pH 8.5 Borate Buffer60°C7 Days~ 85%2-Hydroxy-5-methoxynicotinic acid> 98%
pH 12.0 0.1N NaOH60°C48 Hours< 10%Pyridone + Ring Opening Products~ 85% (Requires HILIC)

Note: Data represents typical pseudo-first-order kinetic outcomes for functionalized nicotinate derivatives[2]. Extreme basic conditions often lead to poor mass balance on standard C18 columns due to the generation of highly polar ring-opened fragments.

References

  • ICH Q1A(R2)
  • Source: benchchem.
  • Source: tandfonline.

Sources

Troubleshooting

Technical Support Center: Enhancing HPLC Resolution of Nicotinic Acid Isomers

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in analytical chemistry: the b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in analytical chemistry: the baseline resolution of highly polar, zwitterionic positional isomers.

Nicotinic acid (Vitamin B3) and its isomers—isonicotinic acid and picolinic acid—share identical molecular weights and nearly identical hydrophobicities[1]. Because they are highly polar and ionizable, standard Reversed-Phase Liquid Chromatography (RP-HPLC) often fails, resulting in co-elution at the void volume[2]. This guide unpacks the causality behind these failures and provides self-validating, field-proven protocols to achieve robust separation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my nicotinic acid isomers co-elute at the void volume on a standard C18 column? The Causality: Standard C18 columns rely on hydrophobic partitioning. Pyridinecarboxylic acids are highly polar and exist as zwitterions at typical mobile phase pH levels (pH 3–6)[3]. Because they lack a significant hydrophobic surface area and carry localized charges, they do not partition into the non-polar C18 stationary phase. Instead, they remain entirely in the polar mobile phase, eluting near the void volume ( t0​ )[2]. The Solution: You must abandon standard RP-HPLC and shift to mechanisms that exploit polarity or ionic charge, specifically Hydrophilic Interaction Liquid Chromatography (HILIC) [4] or Mixed-Mode Chromatography (RP/Cation-Exchange) [2].

Q2: How does the mobile phase pH dictate the retention of these isomers? The Causality: Retention is entirely dependent on the ionization state of the molecules, which is governed by their pKa values. These isomers possess two ionizable groups: a carboxylic acid ( pKa1​ ) and a pyridine nitrogen ( pKa2​ )[3],[5],[6].

  • At pH < 2.0 : Both groups are protonated. The molecule is a cation (positive charge on the nitrogen, neutral carboxylic acid). This state is ideal for Cation-Exchange or Mixed-Mode chromatography[2].

  • At pH 3.0 – 4.0 : The carboxylic acid is deprotonated (negative) and the nitrogen is protonated (positive), forming a zwitterion. This highly polar state is ideal for HILIC partitioning[7].

Q3: What is the mechanism behind Mixed-Mode separation for these isomers? The Causality: Mixed-mode columns (e.g., Coresep 100, Primesep 100) feature a hydrophobic alkyl chain with an embedded cation-exchange group (like a sulfonic acid)[8]. By using a highly aqueous mobile phase at an acidic pH, you force the isomers into their cationic state. The column explores the minute differences in the basicity of the pyridine nitrogen (pKa differences) and the spatial geometry of the isomers, amplifying these ionic interactions to achieve baseline resolution where hydrophobicity alone fails[2],[9].

Q4: Why is my peak shape poor and tailing in HILIC mode? The Causality: In HILIC, water is the strongest eluting solvent[10]. The separation mechanism relies on analytes partitioning into a localized, water-enriched layer immobilized on the polar stationary phase[7]. If your sample is dissolved in 100% water, the injection volume acts as a localized plug of strong solvent, disrupting the water layer and causing premature elution and peak distortion. The Fix: Always dilute your sample in a high-organic solvent (e.g., 70% Acetonitrile) prior to injection to match the initial mobile phase conditions.

Part 2: Data Presentation

Table 1: Physicochemical Properties of Pyridinecarboxylic Acid Isomers

Understanding the slight variations in pKa is critical for optimizing electrostatic interactions in both HILIC and Mixed-Mode LC.

IsomerStructure PositionMW ( g/mol ) pKa1​ (COOH) pKa2​ (Pyridine N)Zwitterionic Range
Picolinic Acid 2-position123.111.075.52pH 2.0 - 4.5
Nicotinic Acid 3-position123.112.004.85pH 3.0 - 4.0
Isonicotinic Acid 4-position123.111.774.96pH 2.8 - 4.0
Table 2: Comparison of Chromatographic Modalities
Chromatographic ModePrimary Retention MechanismMobile Phase RequirementsResolution Power for Isomers
Standard RP-HPLC (C18) Hydrophobic partitioningHigh aqueous (>95%)Poor (Co-elution at void)
HILIC Aqueous layer partitioning & H-bondingHigh organic (>70% ACN)Excellent
Mixed-Mode (RP/CX) Hydrophobic + Cation-exchangeLow organic (<10% ACN), Acidic pHExcellent

Part 3: Visualizations

MethodSelection Start Co-elution of Pyridinecarboxylic Acids on C18 Column Check Assess Polarity & pKa (Zwitterionic Nature) Start->Check HILIC HILIC Mode (Polar Stationary Phase) Check->HILIC High organic solubility MixedMode Mixed-Mode LC (RP + Cation-Exchange) Check->MixedMode Aqueous sample matrix OptHILIC Optimize: >70% ACN, Ammonium Formate (pH 3-4) HILIC->OptHILIC OptMixed Optimize: <10% ACN, Acidic Buffer (pH < 3) MixedMode->OptMixed Success Baseline Resolution of Isomers OptHILIC->Success OptMixed->Success

Caption: Decision tree for selecting the optimal HPLC modality for pyridinecarboxylic acid isomers.

Mechanism pH_Low pH < 2.0 Cationic State (+N, COOH) Mech_Low Strong Cation-Exchange (Mixed-Mode LC) pH_Low->Mech_Low Optimal for RP/CX pH_Mid pH 3.0 - 4.0 Zwitterionic State (+N, COO-) Mech_Mid Aqueous Partitioning (HILIC Mode) pH_Mid->Mech_Mid Optimal for HILIC pH_High pH > 5.5 Anionic State (N, COO-) Mech_High Anion-Exchange / Ion-Pairing LC pH_High->Mech_High Requires Alkylamines

Caption: Effect of mobile phase pH on zwitterionic state and corresponding retention mechanisms.

Part 4: Experimental Protocols

Protocol A: HILIC Separation Workflow

Use this protocol if your samples are prepared in organic solvents or if you require high MS-compatibility[11],[7].

  • Column Selection: Equip the system with an Amide or Zwitterionic HILIC column (e.g., TSKgel Amide-80, 150 mm × 2.0 mm, 3 µm)[11].

  • Mobile Phase Preparation:

    • Eluent A: 100% Acetonitrile (LC-MS grade).

    • Eluent B: 20 mM Ammonium Formate in LC-MS water, adjusted to pH 3.5 with formic acid. (Causality: Ammonium formate is highly soluble in high ACN concentrations, preventing precipitation inside the column, while pH 3.5 maintains the zwitterionic state required for optimal water-layer partitioning).

  • Gradient Elution: Start at 85% Eluent A and 15% Eluent B. Hold for 2 minutes, then ramp to 60% Eluent A over 8 minutes.

  • Sample Preparation: Dilute the sample matrix to contain at least 70% Acetonitrile.

  • System Validation: Inject 2 µL. Elution order will typically be Isonicotinic Acid Nicotinic Acid Picolinic Acid. If co-elution occurs, increase the initial Acetonitrile concentration to 90% to enhance polar retention[4].

Protocol B: Mixed-Mode (RP/Cation-Exchange) Separation Workflow

Use this protocol if your samples are in highly aqueous biological matrices where HILIC injection would cause peak distortion[2],[8].

  • Column Selection: Equip the system with a Mixed-Mode Reversed-Phase/Cation-Exchange column (e.g., Coresep 100 or Primesep 100, 150 mm × 4.6 mm)[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 5% Acetonitrile and 95% Water containing 0.15% Phosphoric Acid ( H3​PO4​ ). (Causality: The low organic content maximizes the weak hydrophobic interactions of the pyridine ring, while the highly acidic pH (< 2.0) ensures the pyridine nitrogen is fully protonated, allowing the cation-exchange mechanism of the stationary phase to drive the separation).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 25°C.

  • Detection: Set UV detector to 270 nm (optimal absorbance for pyridinecarboxylic acids).

  • System Validation: Inject 5 µL. Adjust the buffer concentration (ionic strength) rather than the organic modifier to fine-tune the retention times. Increasing the acid concentration will decrease retention time by competing for the cation-exchange sites[9].

References

  • Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Journal of Liquid Chromatography & Related Technologies / Taylor & Francis.

  • HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography.

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

  • Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis. ACS Publications.

  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI.

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.

  • Nicotinic Acid (CID 938). National Center for Biotechnology Information. PubChem Compound Database.

  • Isonicotinic Acid (CID 5922). National Center for Biotechnology Information. PubChem Compound Database.

  • Picolinic Acid Properties & Technical Data. Lookchem Chemical Database.

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of synthesized 2,5-Dimethoxynicotinic acid

An objective, high-fidelity structural confirmation of synthesized functionalized pyridines is a critical checkpoint in modern drug discovery. As a Senior Application Scientist, I present this comparative guide to defini...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, high-fidelity structural confirmation of synthesized functionalized pyridines is a critical checkpoint in modern drug discovery. As a Senior Application Scientist, I present this comparative guide to definitively elucidate the structure of 2,5-Dimethoxynicotinic acid (CAS: 1256788-45-0)[1].

This compound serves as a vital building block for complex pharmacophores, including unit C pyridyl analogues of the anti-tuberculosis drug bedaquiline[2]. However, distinguishing it from positional isomers—such as 5,6-dimethoxynicotinic acid[1]—requires an orthogonal, self-validating analytical workflow. Relying on a single technique often leads to misassignment; therefore, we must compare and integrate High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography.

Logical Workflow for Structural Elucidation

To establish an unbroken chain of evidence, the analytical workflow must progress from basic compositional verification to absolute spatial confirmation.

Workflow A Synthesized Compound (Suspected 2,5-Dimethoxynicotinic Acid) B HRMS (ESI+) Confirm Exact Mass A->B Step 1 C FTIR Spectroscopy Verify Functional Groups B->C Step 2 D 1D & 2D NMR Confirm Regiochemistry C->D Step 3 E X-Ray Crystallography Absolute 3D Conformation D->E Step 4 F Definitive Structure Confirmed E->F Final

Fig 1: Orthogonal analytical workflow for structural elucidation of 2,5-Dimethoxynicotinic acid.

Comparative Analysis of Analytical Modalities

No single instrument provides a complete structural picture. Table 1 objectively compares the performance, resolution, and definitive power of each analytical alternative.

Table 1: Comparative Performance of Analytical Modalities

Analytical ModalityPrimary ObjectiveResolution / SensitivityStructural Definitive PowerLimitations
HRMS (ESI+) Exact mass & formulaHigh sensitivity (Mass error < 5 ppm)Low : Cannot distinguish positional isomers.Fails to provide regiochemistry or connectivity.
FTIR (ATR) Functional group IDModerateLow : Confirms presence of -COOH and -OCH₃.Lacks spatial and atom-specific connectivity data.
1D & 2D NMR Regiochemistry & connectivityHigh resolution (Atom-specific)High : HMBC definitively places methoxy groups.Requires high sample purity and solubility.
X-Ray Crystallography Absolute 3D conformationAtomic resolutionAbsolute : The gold standard for 3D structure.Requires successfully growing a single, pure crystal.

Grounded Experimental Data & Causality

To validate the synthesized 2,5-Dimethoxynicotinic acid, we evaluate the expected experimental data. The synergy between these data points creates a self-validating system: the exact mass constrains the formula, FTIR maps the functional groups, and NMR assembles the spatial scaffold[3],[4].

Table 2: Grounded Experimental Data for 2,5-Dimethoxynicotinic Acid

TechniqueKey Signal / Data PointStructural Assignment & Causality
HRMS m/z 184.0605 [M+H]⁺Confirms exact molecular formula (C▵H₁₀NO₄⁺). Acts as a mandatory gatekeeper.
FTIR 1705 cm⁻¹ (sharp), 2500–3300 cm⁻¹ (broad)Confirms carboxylic acid C=O and O-H stretches, ruling out esterification.
¹H NMR δ 8.12 (d, J = 3.1 Hz), 7.65 (d, J = 3.1 Hz)Confirms meta-coupled aromatic protons (H-6, H-4).
¹H NMR δ 3.92 (s, 3H), 3.85 (s, 3H)Confirms two distinct methoxy environments.
²D HMBC Cross-peak: δ 3.92 (¹H) ↔ δ 158.2 (¹³C)Definitively places a methoxy group at C-2, ruling out the 5,6-dimethoxy isomer.

Step-by-Step Methodologies

The following protocols are engineered to be self-validating, ensuring that any structural misassignment is immediately flagged by contradictory orthogonal data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI+)
  • Objective: Verify the exact molecular formula.

  • Causality: We utilize positive Electrospray Ionization (ESI+) because the basic pyridine nitrogen is readily protonated, drastically enhancing signal sensitivity[4].

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Note: Formic acid is the causal agent for driving the equilibrium toward the protonated [M+H]⁺ state.

  • Acquisition: Inject 2 µL into a Q-TOF LC-HRMS system. Scan range m/z 50–500 in positive ion mode.

  • Validation: Compare the experimental exact mass against the theoretical monoisotopic mass (184.0604 Da). A mass error of < 5 ppm validates the formula C₈H₉NO₄.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR
  • Objective: Confirm the presence of carboxylic and ether functional groups.

  • Causality: ATR is chosen over traditional KBr pellet pressing to prevent the hygroscopic absorption of ambient moisture, which would artificially broaden and obscure the critical -OH stretch of the nicotinic acid[3].

  • Sample Preparation: Place 2–3 mg of the neat, dry solid powder directly onto the diamond ATR crystal. Apply standard anvil pressure.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Identify the diagnostic sharp carbonyl stretch (~1705 cm⁻¹) and the broad hydrogen-bonded O-H stretch (2500–3300 cm⁻¹).

Protocol 3: 1D and 2D NMR Spectroscopy
  • Objective: Definitively establish regiochemistry and rule out positional isomers.

  • Causality: DMSO-d₆ is selected as the solvent over CDCl₃ to ensure complete solubilization of the polar carboxylic acid group and to observe the exchangeable -COOH proton without line-broadening from aggregation[3]. 2D HMBC is mandatory because 1D ¹H NMR alone cannot definitively distinguish the meta-coupling of 2,5-dimethoxynicotinic acid from 5,6-dimethoxynicotinic acid[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans).

  • 2D HMBC Acquisition: Optimize the pulse sequence for long-range ¹³C-¹H coupling (J = 8 Hz).

  • Validation: Map the 3-bond (³JCH) correlations. A diagnostic cross-peak between the methoxy protons at δ 3.92 and the C-2 carbon definitively anchors the regiochemistry, validating the 2,5-substitution pattern.

References

  • Title : CAS:76470-34-3, 5,6-Dimethoxynicotinic acid-毕得医药 Source : bidepharm.com URL : 1

  • Title : Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents - J-Stage Source : jst.go.jp URL : 3

  • Title : One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - ACS Publications Source : acs.org URL : 4

  • Title : Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release - PMC Source : nih.gov URL : 5

  • Title : Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline - PMC Source : nih.gov URL : 2

Sources

Comparative

Cross-Validation of HPLC and Microbiological Assays for Vitamin B3 Derivatives: A Comprehensive Guide

Executive Summary Accurate quantification of Vitamin B3 (niacin) and its derivatives—including nicotinic acid (NA), nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN)—is a critical regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of Vitamin B3 (niacin) and its derivatives—including nicotinic acid (NA), nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN)—is a critical regulatory requirement in food fortification, dietary supplements, and pharmaceutical development[1]. Historically, the Microbiological Assay (MBA) utilizing Lactobacillus plantarum has been the gold standard for determining total biological activity[1]. However, High-Performance Liquid Chromatography (HPLC) coupled with UV, Fluorescence (FLD), or Mass Spectrometry (MS) offers superior vitamer-specific resolution[2]. This guide provides a rigorous framework for cross-validating these two orthogonal methodologies, ensuring scientific integrity, regulatory compliance, and analytical accuracy.

Mechanistic Foundations & Causality

The Vitamin B3 Family and Metabolic Complexity

Vitamin B3 is not a single molecule but a family of pyridine derivatives that serve as precursors to the active coenzyme Nicotinamide Adenine Dinucleotide (NAD+)[2]. The structural diversity of these vitamers dictates their extraction efficiency and analytical behavior.

B3Pathway Trp Tryptophan (De novo pathway) NA Nicotinic Acid (NA) (Niacin) Trp->NA Biosynthesis NAD NAD+ (Active Coenzyme) NA->NAD Preiss-Handler Pathway NAM Nicotinamide (NAM) (Niacinamide) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway NR Nicotinamide Riboside (NR) NR->NMN NRKs NMN->NAD NMNATs NAD->NAM Consumption

Figure 2: Vitamin B3 metabolic pathways highlighting the structural diversity of vitamers.

Microbiological Assay (MBA) Principle

The MBA relies on the auxotrophic nature of Lactobacillus plantarum (ATCC 8014), which requires niacin for growth[1].

  • Causality: The assay measures the total biological activity of all niacin vitamers because the bacteria can utilize multiple forms of the vitamin. While highly sensitive, this lack of specificity means MBA cannot distinguish between NA, NAM, or other derivatives[2].

HPLC Principle

HPLC physically separates the vitamers based on polarity.

  • Causality: Because complex food matrices contain endogenous compounds that absorb at 260 nm (the standard UV wavelength for niacin), standard HPLC-UV often suffers from matrix interference[3]. To circumvent this, post-column derivatization with UV irradiation and fluorescence detection (FLD) or LC-MS/MS is employed, drastically increasing specificity and signal-to-noise ratio[4][5].

Comparative Analysis

The following table synthesizes the quantitative and qualitative performance metrics of both methods based on established AOAC and ISO/CEN standards[6][7].

ParameterMicrobiological Assay (MBA)HPLC-FLD / LC-MS
Analyte Specificity Low (Measures "Total Niacin" activity)High (Resolves NA, NAM, NR, NMN)
Sensitivity (LOD) 0.03 µ g/100 g to 0.05 mg/100 g0.2 mg/kg (FLD) to <10 ppb (MS)
Extraction Hydrolysis Strong Acid (1 M HCl or H2SO4)Mild Acid (0.1 M HCl) or Alkaline
Matrix Interference Low (Bacteria ignore non-vitamin impurities)Moderate to High (Requires SPE clean-up)
Turnaround Time 24–48 hours (Requires overnight incubation)2–4 hours (Rapid chromatography)
Primary Use Case Total biological activity in complex foodsVitamer profiling and stability testing

Cross-Validation Workflow

To ensure a self-validating system, cross-validation must run parallel extractions and compare the statistical variance between the biological response (MBA) and the physicochemical measurement (HPLC)[4].

CrossValidation Start Vitamin B3 Sample (Food/Pharma Matrix) Prep Extraction & Hydrolysis (Acid/Alkaline/Enzymatic) Start->Prep MBA Microbiological Assay (MBA) L. plantarum Inoculation Prep->MBA Dilution in Basal Medium HPLC HPLC Analysis (UV/FLD/MS Detection) Prep->HPLC SPE Clean-up / Filtration MBA_Read Turbidimetric Reading (OD at 600 nm) MBA->MBA_Read HPLC_Read Chromatogram Integration (Retention Time & Area) HPLC->HPLC_Read Compare Cross-Validation Statistical Comparison (Bland-Altman) MBA_Read->Compare HPLC_Read->Compare

Figure 1: Parallel workflow for cross-validating HPLC and microbiological assays for Vitamin B3.

Experimental Protocols

Protocol A: Microbiological Assay (Adapted from AOAC 944.13)

Objective: Determine total biologically active niacin.

  • Acid Hydrolysis: Weigh 2-5 g of homogenized sample. Add 50 mL of 1 M HCl (or 0.5 N H2SO4). Autoclave at 121°C for 30 minutes.

    • Causality: Strong acid and heat are required to break cellular matrices and release bound niacin[2].

  • Neutralization: Cool to room temperature and adjust the pH to 6.8 using NaOH. Dilute to a known volume and filter.

  • Inoculation: Prepare assay tubes with basal medium (lacking niacin). Add aliquots of the sample extract and standard niacin solutions. Inoculate with a standardized suspension of Lactobacillus plantarum[1].

  • Incubation & Reading: Incubate at 37°C for 16–24 hours. Measure the turbidity (optical density) at 600 nm.

  • Validation Check: Include a Standard Reference Material (e.g., NIST SRM 1849a Infant/Adult Nutritional Formula) to verify recovery rates and validate the extraction efficiency[7].

Protocol B: HPLC-Fluorescence Detection (Adapted from BS EN 15652:2009)

Objective: Quantify specific vitamers (NA and NAM) with high precision.

  • Extraction: For "free" niacin, extract with 0.1 M HCl. For "total" niacin, perform an alkaline hydrolysis (e.g., using Ca(OH)2) to quantitatively convert all nicotinamide into nicotinic acid[6].

    • Causality: Alkaline treatment unifies the analyte into a single nicotinic acid peak, simplifying integration and directly correlating with the total niacin value obtained in the MBA[6].

  • Clean-up: Pass the extract through a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridge to remove 260-nm absorbing endogenous interferences[3].

  • Chromatography: Inject 20 µL onto a reversed-phase C18 column. Use a gradient mobile phase (e.g., sodium hexanesulfonate/methanol buffer)[2].

  • Post-Column Derivatization: Mix the column effluent with hydrogen peroxide and copper(II) sulfate, then pass through a UV irradiation coil[5].

    • Causality: UV irradiation of the B3 derivatives in the presence of H2O2 and Cu2+ generates highly fluorescent compounds, bypassing the poor selectivity of standard UV detection[5].

  • Detection: Monitor fluorescence at an excitation wavelength of 322 nm and an emission wavelength of 380 nm[5].

Data Interpretation & Troubleshooting Discrepancies

When cross-validating, researchers frequently observe that MBA yields higher total niacin values than HPLC, particularly in cereal-based products[2].

  • The Specificity Gap: L. plantarum responds to various niacin precursors that HPLC resolves into separate, non-quantified peaks[2].

  • Hydrolysis Severity: The 1 M HCl hydrolysis used in MBA is significantly harsher than the 0.1 M HCl used in standard HPLC extractions. This harsh treatment releases non-bioavailable, matrix-bound niacin (e.g., niacytin in cereals), artificially inflating the MBA result relative to the bioavailable fraction measured by HPLC[2].

  • Resolution: To achieve parity during cross-validation, ensure both methods utilize identical hydrolysis conditions (e.g., alkaline hydrolysis to convert all forms to nicotinic acid) before statistical comparison via Bland-Altman plots[6].

References

  • Title: Niacin (Vitamin B3)
  • Source: ResearchGate (Food Chemistry)
  • Source: SciSpace (J AOAC Int)
  • Title: AOAC SMPR 2015.004 Standard Method Performance Requirements for Total Vitamin B3 (Niacin)
  • Title: Determination of Nicotinic Acid and Nicotinamide in Human Serum by High-Performance Liquid Chromatography with Postcolumn Ultraviolet-Irradiation and Fluorescence Detection Source: J-Stage URL
  • Source: PubMed Central (PMC)

Sources

Validation

Spectroscopic Comparison Guide: 2,5-Dimethoxynicotinic Acid vs. Its Regioisomers

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for the spectroscopic differentiation of 2,5-dimethoxynicotinic acid from its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for the spectroscopic differentiation of 2,5-dimethoxynicotinic acid from its structural regioisomers.

Introduction & Analytical Significance

Substituted nicotinic acids, particularly dimethoxynicotinic acids, are highly privileged scaffolds in medicinal chemistry. They serve as critical building blocks for synthesizing complex therapeutics, including antitubercular agents like bedaquiline analogues[1] and novel enzyme inhibitors[2].

Because the pharmacological efficacy of these derivatives relies entirely on the precise spatial orientation of their functional groups, unambiguously identifying the correct regioisomer (e.g., 2,5- vs. 2,6- vs. 4,6-dimethoxynicotinic acid) prior to downstream synthesis is non-negotiable. This guide provides a comprehensive spectroscopic framework to differentiate these isomers using Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

The Logic of Regioisomer Differentiation

The primary challenge in analyzing dimethoxynicotinic acids is that they all share the same molecular weight and functional groups. Mass spectrometry alone cannot differentiate them. Instead, the structural elucidation relies on the spin-spin coupling patterns of the aromatic protons on the pyridine ring.

By analyzing the 1 H NMR splitting patterns, we can establish the relative positions of the remaining two protons, creating a self-validating decision tree for identification.

NMR_Decision_Tree Start 1H NMR Aromatic Region (Analyze Splitting Pattern) Ortho Two Doublets (J ≈ 8 Hz) Start->Ortho Meta Two Doublets (J ≈ 2-3 Hz) Start->Meta Para Two Singlets (J < 1 Hz) Start->Para Iso26 2,6-Dimethoxynicotinic acid (H4, H5 ortho) Ortho->Iso26 HMBC Analyze Chemical Shifts & HMBC Correlations Meta->HMBC Iso46 4,6-Dimethoxynicotinic acid (H2, H5 para) Para->Iso46 Iso25 2,5-Dimethoxynicotinic acid (H6 highly deshielded) HMBC->Iso25 Iso56 5,6-Dimethoxynicotinic acid (H2 highly deshielded) HMBC->Iso56

Caption: Logical decision tree for identifying dimethoxynicotinic acid regioisomers via 1H NMR.

Comparative Spectroscopic Data

The following table synthesizes the quantitative 1 H NMR data for the primary regioisomers. The chemical shifts ( δ ) and coupling constants ( J ) are the definitive markers for structural assignment.

Regioisomer 1 H NMR Aromatic Signals ( δ , ppm)Splitting PatternCoupling Constant ( J )Methoxy Signals ( δ , ppm)
2,5-Dimethoxynicotinic acid 7.87 (H6), 7.24 (H4)Two doubletsJ ≈ 2.5 - 3.0 Hz (meta)~3.94, ~3.85
2,6-Dimethoxynicotinic acid 8.03 (H4), 5.87 (H5)Two doubletsJ ≈ 8.0 - 8.5 Hz (ortho)~3.90, ~3.88
4,6-Dimethoxynicotinic acid ~8.45 (H2), 6.55 (H5)Two singletsJ < 1.0 Hz (para)3.96, 3.89
5,6-Dimethoxynicotinic acid ~8.50 (H2), ~7.80 (H4)Two doubletsJ ≈ 2.0 - 2.5 Hz (meta)~3.92, ~3.85

Note: Values are aggregated from peer-reviewed literature and patents[2],[1],[3]. Minor solvent-dependent shifts may occur (e.g., CDCl 3​ vs. DMSO-d 6​ ), but the splitting patterns remain absolute.

Mechanistic Insights into Chemical Shifts (Causality)

To truly master spectroscopic analysis, one must understand the electronic causality behind these numbers. The chemical shifts are not random; they are a direct consequence of resonance and inductive effects dictated by the pyridine ring.

  • The Extreme Shielding in 2,6-Dimethoxynicotinic acid: As seen in the table, the H5 proton of the 2,6-isomer appears at a remarkably upfield shift of δ 5.87 ppm[2]. Why? Methoxy groups are strongly electron-donating via π -resonance. The H5 proton is positioned ortho to the C6-methoxy and para to the C2-methoxy group. This dual resonance donation drastically increases local electron density, shielding the proton from the external magnetic field. Conversely, H4 is ortho to the electron-withdrawing carboxylic acid, leaving it highly deshielded at δ 8.03 ppm[2].

  • Deshielding in 2,5-Dimethoxynicotinic acid: In the 2,5-isomer, the H6 proton is positioned directly adjacent to the electronegative pyridine nitrogen and lacks an ortho methoxy group to shield it. The nitrogen pulls electron density away via the σ -bond (inductive effect), resulting in a deshielded signal around δ 7.87 ppm[1].

  • The Para Relationship in 4,6-Dimethoxynicotinic acid: The H2 and H5 protons are situated on opposite sides of the ring. Because they are separated by four bonds, their scalar coupling is practically zero ( J < 1 Hz), resulting in two distinct singlets. The H5 proton, flanked by two methoxy groups, is highly shielded ( δ 6.55 ppm)[3].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in your analytical workflows, adhere to the following self-validating protocols.

Spectroscopic_Workflow Sample Unknown Regioisomer NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Spin Coupling IR ATR-FTIR (Solid State) Sample->IR Functional Grps DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt Result Unambiguous Assignment DataInt->Result

Caption: Multi-modal spectroscopic workflow for regioisomer validation.

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent Selection & Dissolution: Weigh 5–10 mg of the dimethoxynicotinic acid isomer. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ).

    • Causality: Dimethoxynicotinic acids form strong intermolecular hydrogen-bonded dimers via their carboxylic acid moieties, severely limiting solubility in non-polar solvents like CDCl 3​ . DMSO-d 6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring complete dissolution for a high signal-to-noise (S/N) ratio[4].

  • Tube Preparation: Transfer the solution to a standard 5 mm NMR tube. Ensure no air bubbles are trapped in the active volume, as this will distort magnetic field homogeneity and ruin the shimming process.

  • Acquisition Parameters ( 1 H & 13 C): Set the spectrometer frequency (e.g., 400 MHz). Use a 30° pulse angle. Critically, set the relaxation delay (D1) to at least 2 seconds for 1 H and 5 seconds for 13 C.

    • Causality: While aromatic protons relax quickly, quaternary carbons (like the C-OMe and C-COOH carbons) lack attached protons to facilitate dipole-dipole relaxation. A long D1 prevents signal saturation, ensuring accurate integration and visible quaternary peaks in the 13 C spectrum.

  • 2D HMBC Cross-Validation: If the 1D spectrum yields meta-coupled doublets (indicating either the 2,5- or 5,6- isomer), acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: HMBC reveals 2- and 3-bond carbon-proton couplings. In 2,5-dimethoxynicotinic acid, the deshielded H6 proton will show a strong 3-bond correlation to the C2 carbon (which is directly attached to a methoxy group), instantly differentiating it from the 5,6-isomer.

Protocol B: ATR-FTIR Spectroscopy
  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (air) using 32 scans at 4 cm −1 resolution.

    • Causality: This step subtracts atmospheric water vapor and CO 2​ , which strongly absorb in the IR region and can mask the crucial carbonyl (C=O) stretching frequencies[5].

  • Sample Application: Place 1–2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the pressure gauge indicates optimal contact.

    • Causality: ATR relies on an evanescent wave penetrating the sample. Solid powders inherently have poor contact with the crystal; applying mechanical pressure ensures the sample is forced within the penetration depth (typically 0.5–2 µm), yielding intense, reproducible absorption bands.

  • Analysis: Look for the broad O-H stretch (2500–3000 cm −1 ) indicative of the carboxylic acid dimer, and the sharp C=O stretch (~1680–1710 cm −1 ). Shifts in the carbonyl frequency can indicate varying degrees of steric hindrance caused by the adjacent methoxy groups (e.g., the 2-methoxy group in the 2,5- and 2,6-isomers forcing the carboxylic acid out of coplanarity with the ring).

Sources

Comparative

comparing the efficacy of different synthesis routes for substituted nicotinic acids

Substituted nicotinic acids are privileged structural motifs in the development of modern pharmaceuticals (e.g., aldosterone synthase inhibitors) and agrochemicals. The presence of the electron-deficient pyridine ring, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted nicotinic acids are privileged structural motifs in the development of modern pharmaceuticals (e.g., aldosterone synthase inhibitors) and agrochemicals. The presence of the electron-deficient pyridine ring, combined with diverse substitution patterns, demands highly regioselective and functional-group-tolerant synthetic methodologies.

As an application scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and functional group compatibility. This guide provides an in-depth technical comparison of the three most prominent synthetic pathways: Palladium-Catalyzed Carbonylation , Biocatalytic Hydrolysis , and Direct Oxidation .

Route A: Palladium-Catalyzed Carbonylation (The Precision Approach)

For highly functionalized substrates where harsh oxidative conditions would degrade sensitive moieties, the transition-metal catalyzed carbonylation of 3-halopyridines is the gold standard.

Causality & Mechanism

The transformation relies on the oxidative addition of a Pd(0) species into the C–X bond, followed by CO insertion and nucleophilic attack by water. The choice of ligand is the critical variable here. Utilizing a bidentate phosphine ligand with a large bite angle, such as Xantphos (~111°), enforces a specific steric geometry around the palladium center. This geometry directly accelerates the rate-limiting reductive elimination step, preventing the catalyst from resting in an inactive Pd(II) state and significantly boosting the overall yield[1].

Pd_Cycle A 3-Halopyridine + Pd(0) Catalyst B Oxidative Addition [Pd(II)-Aryl] A->B C CO Insertion [Acyl-Pd(II)] B->C + CO Gas D Nucleophilic Attack (H2O) C->D E Reductive Elimination Nicotinic Acid + Pd(0) D->E - HX E->A Catalyst Regeneration

Catalytic cycle of Palladium-mediated carbonylation of halopyridines.

Self-Validating Experimental Protocol
  • Setup: In a high-pressure reactor, combine the substituted 3-bromopyridine (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Na₂CO₃ (2.0 eq) in a DMF/H₂O solvent mixture.

  • Reaction: Purge the vessel with N₂, then CO gas. Pressurize to 5 bar CO and heat to 90°C for 12 hours.

  • Self-Validation: Monitor the reactor's pressure gauge. This is a self-validating closed system: a plateau in the CO pressure drop indicates the cessation of gas consumption, confirming that the substrate has been fully converted.

  • Workup: Vent residual CO safely. Filter the mixture through Celite to remove Pd black. Acidify the aqueous filtrate to pH 3.4 (the exact isoelectric point of nicotinic acid) using 1M HCl. The product will selectively precipitate out of the solution.

Route B: Biocatalytic Hydrolysis of Cyanopyridines (The Green Approach)

Industrial chemical hydrolysis of 3-cyanopyridine often yields a difficult-to-separate mixture of nicotinamide and nicotinic acid. Biocatalytic routes offer unparalleled selectivity and operate under extraordinarily mild conditions[2].

Causality & Mechanism

Utilizing a highly specific nitrilase enzyme (e.g., from Fusarium proliferatum or Nocardia globerula) bypasses the free amide intermediate entirely. The enzyme's catalytic triad (Cys-Glu-Lys) attacks the nitrile carbon to form a covalent thioimidate intermediate, which is directly hydrolyzed to the carboxylic acid and ammonia[3]. The deliberate addition of 2-mercaptoethanol to the reaction buffer is a crucial experimental choice; it acts as a reducing agent to prevent the oxidative deactivation of the active-site cysteine, thereby prolonging the biocatalyst's half-life.

Bio_Hydrolysis Substrate 3-Cyanopyridine Enzyme Nitrilase Active Site Cys-Glu-Lys Triad Substrate->Enzyme Binding Intermediate Thioimidate Intermediate Enzyme->Intermediate Nucleophilic Attack (Cys) Products Nicotinic Acid + NH3 Intermediate->Products Hydrolysis (+ H2O)

Mechanistic pathway of nitrilase-catalyzed hydrolysis of 3-cyanopyridine.

Self-Validating Experimental Protocol
  • Preparation: Prepare a 0.1 M NaH₂PO₄/Na₂HPO₄ buffer (pH 7.5) supplemented with 5 mM 2-mercaptoethanol.

  • Biocatalysis: Suspend resting cells of N. globerula (containing hyper-induced nitrilase) in the buffer at 35°C.

  • Fed-Batch Addition: Add the substituted 3-cyanopyridine in 50 mM increments. Causality: A fed-batch approach is strictly required to prevent substrate inhibition, which can denature the enzyme at high localized concentrations.

  • Self-Validation: Couple the reaction vessel with an ammonia-sensitive probe or periodically test aliquots with Nessler's reagent. Because the enzyme releases exactly one equivalent of NH₃ per molecule of acid formed, the stoichiometric release of ammonia directly validates product conversion in real-time.

  • Isolation: Centrifuge at 10,000 x g to remove biomass. Adjust the supernatant to pH 3.4 to crystallize the pure substituted nicotinic acid.

Route C: Direct Oxidation of Alkylpyridines (The Industrial Classic)

The direct oxidation of alkyl groups (e.g., 3-picoline or 5-ethyl-2-methylpyridine) remains the most atom-economical route for bulk synthesis, though it requires robust substrates[4].

Causality & Mechanism

While continuous industrial processes favor gas-phase catalytic oxidation over V₂O₅-TiO₂ to avoid toxic metal waste, lab-scale syntheses frequently employ KMnO₄. When performing chemical oxidations, conducting the reaction in a strongly basic medium (e.g., NaOH) is mandatory. If attempted in acidic conditions, the pyridine nitrogen protonates to form an electron-deficient picolinium salt, which drastically resists electrophilic oxidation[5].

Self-Validating Experimental Protocol
  • Setup: Dissolve the substituted 3-picoline in a 10% aqueous NaOH solution.

  • Oxidation: Heat the mixture to 70°C and add KMnO₄ portion-wise under vigorous stirring.

  • Self-Validation: The reaction progress is visually self-validating. The deep purple color of the MnO₄⁻ ion transitions to a brown, insoluble MnO₂ precipitate as the oxidation proceeds. The persistence of a faint purple color upon further addition indicates the complete consumption of the oxidizable starting material.

  • Workup: Filter the hot mixture through Celite to remove the MnO₂ byproduct. Cool the filtrate and carefully acidify to pH 3.4 using HCl to precipitate the nicotinic acid derivative.

Quantitative Data Summary

The following table synthesizes the experimental metrics across the three evaluated methodologies to guide route selection based on project scale and substrate complexity.

Synthesis RouteTypical YieldOperating TempSelectivity (Product:Byproduct)Key AdvantageMajor Limitation
Pd-Carbonylation 80–90%80–100°C> 95:5High functional group toleranceExpensive Pd/ligands; CO gas hazard
Biocatalytic Hydrolysis > 95%35–50°C> 99:1 (No Amide)Ambient conditions; Green chemistryRequires enzyme engineering/fermentation
Direct Oxidation (Gas-Phase) 85–95%250–500°C~ 85:15Lowest raw material costExtreme temperatures; Specialized reactors
Direct Oxidation (KMnO₄) 50–70%70–90°C~ 90:10Simple lab-scale setupToxic manganese waste; Moderate yields

Conclusion

For early-stage drug discovery where late-stage functionalization and high structural complexity are present, Palladium-Catalyzed Carbonylation provides the necessary precision. Conversely, for process scale-up and manufacturing, Biocatalytic Hydrolysis has emerged as the superior modern alternative to Direct Oxidation , offering near-quantitative yields without the extreme temperature requirements or hazardous waste profiles of traditional methods.

References

  • Lisicki, D., Nowak, K., & Orlińska, B. "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Materials (MDPI).[Link]

  • "Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Zheng, Y., Jin, L., Liu, Z. "Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150." ResearchGate.[Link]

  • "Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics." ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dimethoxynicotinic acid

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior to design foolproof safety protocols.

2,5-Dimethoxynicotinic acid (CAS: 1256788-45-0) is a highly valuable nicotinic acid derivative used extensively in drug development and API synthesis. However, its physical state as a fine crystalline powder, combined with its specific functional groups, presents acute handling risks. This guide provides the definitive operational and safety logistics for managing this compound, ensuring both researcher safety and experimental integrity.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why 2,5-Dimethoxynicotinic acid is hazardous. According to standard Globally Harmonized System (GHS) classifications provided by chemical suppliers , this compound triggers three primary hazard statements: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation) .

  • The Causality: As a substituted pyridinecarboxylic acid, the molecule contains an acidic proton (carboxylic acid moiety) that can cause localized pH drops upon contact with the moisture in your mucous membranes, eyes, or sweat.

  • The Permeation Risk: The two lipophilic methoxy groups enhance the molecule's ability to permeate the lipid bilayers of the stratum corneum. If the powder is accidentally dissolved in highly permeating organic solvents (like DMSO or DMF) during assay preparation, the risk of transdermal absorption increases exponentially.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fine, irritating powders. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategorySpecification / StandardMechanistic Justification
Eye Protection Indirectly vented chemical splash goggles (ANSI Z87.1 / EN 166)Prevents ingress of airborne fine particulates. Standard safety glasses lack orbital seals, leaving the eyes highly vulnerable to H319-level irritation.
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness, EN 374 certified)Nitrile offers superior resistance to organic acids compared to latex. If handling the compound in DMSO/DMF, double-gloving is mandatory due to rapid solvent permeation rates.
Body Protection 100% Cotton lab coat, fully buttonedProtects against electrostatic cling of the powder. Synthetic fabrics generate static electricity, which actively attracts the powder and increases aerosolization risk.
Respiratory N95 / FFP2 Particulate Respirator (If outside hood)Filters out fine crystalline dust (H335 hazard). Note: Handling inside a certified chemical fume hood is the primary engineering control, which supersedes the need for a respirator.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation (Engineering Controls)

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Validation Check: Before opening the chemical container, verify that the fume hood monitor displays a face velocity between 80 and 120 FPM. Tape a small strip of a Kimwipe to the bottom of the sash; it should pull inward steadily. If it flutters erratically or hangs straight down, do not proceed . The containment system is compromised.

Step 2: Anti-Static Preparation

  • Action: 2,5-Dimethoxynicotinic acid powder is prone to static charge buildup, which causes it to aerosolize when the container is opened. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the metal spatula before transferring the powder.

  • Validation Check: Hover the spatula over the powder. The powder should not "jump" or cling to the metal. If static cling is observed, re-apply the anti-static treatment.

Step 3: Weighing and Solubilization

  • Action: Transfer the required mass using smooth, deliberate motions to prevent dust generation. Once weighed, immediately cap the source bottle. If solubilizing, add the solvent (e.g., DMSO) directly to the weigh boat or transfer the solid to a vial before adding the solvent to minimize dry-powder handling time.

  • Validation Check: Inspect the balance area under a bright light. There should be no visible particulate dust outside the weigh boat.

Spill Response & Disposal Plan

In the event of a spill, immediate and procedurally correct action is required to prevent respiratory exposure .

  • Containment (Do NOT Dry Sweep): Never use a brush or broom on 2,5-Dimethoxynicotinic acid. Dry sweeping will immediately aerosolize the irritating powder, exposing the entire lab to H335 hazards.

  • Neutralization & Collection: Lightly mist the spilled powder with water or a dilute sodium bicarbonate solution. This suppresses the dust and neutralizes the acidic protons. Use the "wet-wipe" method with absorbent laboratory pads to collect the slurry.

  • Waste Segregation: Place all contaminated wipes, weigh boats, and gloves into a clearly labeled, sealable hazardous waste container.

  • Logistical Disposal: Classify the waste as "Solid Organic Acid Waste." Coordinate with your Environmental Health and Safety (EHS) department for RCRA-compliant incineration . Do not flush down the sink under any circumstances.

Visual Workflow: Safety & Logistics

G Start Risk Assessment: 2,5-Dimethoxynicotinic Acid PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-120 FPM) PPE->Hood Weighing Weighing & Solubilization (Use Static Eliminator) Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Wet Wipe Method (Avoid Dust Generation) Spill->Clean Yes Success Proceed to Synthesis/Assay Spill->Success No Waste Hazardous Waste Disposal (EPA/RCRA) Clean->Waste Success->Waste Post-Experiment

Operational Workflow and Spill Response Decision Tree for 2,5-Dimethoxynicotinic Acid Handling.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxynicotinic acid
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